tert-Butyl (3-iodophenyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCQRNOVFYBCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514489 | |
| Record name | tert-Butyl (3-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143390-49-2 | |
| Record name | tert-Butyl (3-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143390-49-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-iodophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-iodophenyl)carbamate, a key intermediate in the development of novel therapeutics. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for controlled reactions, while the iodine atom on the phenyl ring serves as a reactive handle for various cross-coupling reactions. This makes it a valuable precursor for the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds. The strategic placement of the iodine at the meta position offers a distinct substitution pattern for structure-activity relationship (SAR) studies in drug discovery programs.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the N-Boc protection of 3-iodoaniline. This reaction typically involves the treatment of 3-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or a catalyst.
General Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the Boc-protection of anilines.
Materials:
-
3-iodoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-iodoaniline (1.0 eq.) in anhydrous dichloromethane or tetrahydrofuran.
-
To this solution, add triethylamine (1.2 eq.).
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques. The following tables summarize the expected and reported data for this compound and its close analogs.
Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄INO₂ |
| Molecular Weight | 319.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available for 3-iodo isomer; (4-iodo isomer: 144-148 °C) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 1H | Ar-H (proton between I and NHBoc) |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
| ~6.5 | br s | 1H | NH |
| 1.51 | s | 9H | -C(CH₃)₃ |
| Note: Predicted chemical shifts based on data for analogous compounds such as tert-butyl (3-nitrophenyl)carbamate and tert-butyl m-tolylcarbamate.[1] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=O (carbamate) |
| ~140 | Ar-C (C-NHBoc) |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~124 | Ar-CH |
| ~118 | Ar-CH |
| ~94 | Ar-C (C-I) |
| ~81 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
| Note: Predicted chemical shifts based on data for analogous compounds.[1] |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3340 | N-H stretch |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carbamate) |
| ~1590, 1480 | C=C stretch (aromatic) |
| ~1240, 1160 | C-O stretch |
| ~780 | C-H bend (aromatic, meta-disubstituted) |
| Note: Typical absorption ranges for functional groups present in the molecule. |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 319.0 | [M]⁺ |
| 263.0 | [M - C₄H₈]⁺ |
| 219.0 | [M - Boc]⁺ |
| Note: Predicted fragmentation pattern. |
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
This compound is a valuable intermediate for constructing biaryl scaffolds, which are core structures in many pharmaceutical agents. The iodine atom provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters.[2][3]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
This workflow highlights the key steps involved in utilizing this compound to synthesize more complex molecules for drug development pipelines. The resulting biaryl carbamates can then be deprotected to reveal the free amine, which can be further functionalized.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The straightforward and high-yielding synthesis makes it an accessible and valuable intermediate for research and development. Its utility as a precursor in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling underscores its importance in the rapid generation of diverse molecular libraries for the discovery of new therapeutic agents. The characterization data provided serves as a benchmark for quality control and assurance in its synthesis and subsequent applications.
References
physicochemical properties of tert-Butyl (3-iodophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of tert-Butyl (3-iodophenyl)carbamate. The information is curated for researchers in organic chemistry, medicinal chemistry, and drug development.
Core Physicochemical Properties
This compound, with the CAS Number 143390-49-2, is a halogenated aromatic carbamate. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄INO₂ | [1][2] |
| Molecular Weight | 319.14 g/mol | [1][2][3] |
| Physical State | White to light yellow solid or oil | [2] |
| Melting Point | 71-75 °C | [2] |
| Boiling Point | 303.5 ± 25.0 °C (Predicted) | [2] |
| Solubility | Soluble in dichloromethane and ethyl acetate. | [2] |
| pKa | 13.30 ± 0.70 (Predicted) | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of the amino group of 3-iodoaniline using a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for protecting amines.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 3-iodoaniline.
Materials:
-
3-iodoaniline
-
Di-tert-butyl dicarbonate (Boc₂O) or tert-Butyl chloroformate
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-iodoaniline in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir.
-
Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. Aromatic protons will appear in the region of 7-8 ppm. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield. Aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the iodine atom being significantly shifted.
-
IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretching of the carbamate group around 1700-1730 cm⁻¹. An N-H stretching vibration should be visible around 3300-3400 cm⁻¹.
Biological Activity and Potential Applications
Carbamate derivatives are known to exhibit a wide range of biological activities, and as such, this compound holds potential for investigation in several areas of drug discovery and development.
-
Medicinal Chemistry: Carbamates are integral to many pharmaceuticals due to their ability to act as enzyme inhibitors or receptor modulators. The iodophenyl moiety can participate in halogen bonding, potentially enhancing binding affinity to biological targets.[3] This compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules.
-
Potential Therapeutic Areas: Based on the activities of similar carbamate-containing compounds, potential areas of investigation for derivatives of this compound include:
-
Anticancer agents: Many carbamate derivatives have been explored for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial agents: The carbamate functional group is present in some antimicrobial drugs.
-
Anti-inflammatory agents: Some carbamates have demonstrated anti-inflammatory properties.
-
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways. Further biological evaluation is required to elucidate its specific mechanism of action and therapeutic potential.
Caption: Potential applications of this compound.
Safety Information
References
In-Depth Technical Guide: tert-Butyl (3-iodophenyl)carbamate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (3-iodophenyl)carbamate, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details its chemical properties, synthesis, and significant role as a versatile intermediate in cross-coupling reactions.
Core Compound Data
CAS Number: 143390-49-2
Synonyms: N-Boc-3-iodoaniline, (3-Iodophenyl)carbamic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-3-iodoaniline
| Property | Value |
| Molecular Formula | C₁₁H₁₄INO₂ |
| Molecular Weight | 319.14 g/mol |
| Appearance | Solid |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Synthesis and Experimental Protocols
This compound is typically synthesized from 3-iodoaniline through a carbamate formation reaction. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amine functionality, rendering it stable for subsequent chemical transformations.
General Protocol for the Synthesis of this compound
This protocol describes a standard method for the Boc-protection of 3-iodoaniline.
Materials:
-
3-Iodoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-iodoaniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., triethylamine, 1.2-1.5 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The presence of the iodine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in biologically active molecules.[1]
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the degassed solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving similar iodoaniline derivatives, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Boc-3-iodo-1H-indazole | 4-Formylphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 80 | 78[1] |
| 2 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | ~95 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a conceptual signaling pathway where a molecule synthesized from this compound might act as an inhibitor.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Conceptual inhibition of a kinase signaling pathway by a synthesized molecule.
Suppliers
A number of chemical suppliers provide this compound. Below is a list of some potential suppliers. It is recommended to verify the purity and availability from the respective supplier's website.
-
Sigma-Aldrich
-
BLD Pharm
-
CymitQuimica
-
AK Scientific, Inc.
-
Molbase
This guide serves as a foundational resource for researchers and professionals working with this compound. The provided protocols are general and may require optimization for specific substrates and reaction scales. Always refer to relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Spectroscopic and Synthetic Profile of tert-Butyl (3-iodophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (3-iodophenyl)carbamate, a key intermediate in organic synthesis. The information is presented to facilitate its use in research and development, particularly in the context of medicinal chemistry and drug discovery.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy. At present, specific experimental Infrared (IR) and Mass Spectrometry (MS) data for the 3-iodo isomer are not publicly available. However, data for the closely related 4-iodo isomer is provided for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.83 | dd | 1.9, 1.8 | 1H | Ar-H |
| 7.36 | ddd | 7.9, 1.8, 1.0 | 1H | Ar-H |
| 7.28–7.24 | m | - | 1H | Ar-H |
| 6.99 | dd | 8.0, 7.9 | 1H | Ar-H |
| 1.51 | s | - | 9H | -C(CH₃)₃ |
Reference Data: ¹³C NMR for tert-Butyl (4-iodophenyl)carbamate (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm |
| 152.5 |
| 138.2 |
| 120.4 |
| 85.7 |
| 80.9 |
| 28.3 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Detailed experimental IR and MS data for this compound are not currently available in the public domain. However, the expected characteristic IR absorption bands would include N-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. For mass spectrometry, the molecular ion peak [M]⁺ would be expected, along with fragmentation patterns characteristic of the tert-butyl and iodophenyl moieties.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of 3-iodoaniline with di-tert-butyl dicarbonate (Boc₂O).
Procedure: To a flask, add 3-iodoaniline (1.00 equivalent) and di-tert-butyl dicarbonate (1.00 equivalent). The flask is then heated to 80 °C on a rotary evaporator under reduced pressure for 30 minutes. This procedure yields the title compound as an off-white crystalline solid.
General Protocol for NMR Spectroscopy
Sample Preparation: A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube to a final concentration suitable for obtaining a good signal-to-noise ratio.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Standard pulse sequences are used for data acquisition. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
A Technical Guide to the Solubility of tert-Butyl (3-iodophenyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-iodophenyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it presents a framework for data presentation and discusses the underlying chemical principles governing its solubility.
Introduction
This compound is an organic compound frequently utilized in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring a bulky tert-butyl protecting group, an aromatic iodophenyl ring, and a carbamate linkage, imparts specific physicochemical properties, including its solubility profile. Understanding the solubility of this compound in different organic solvents is critical for reaction optimization, purification processes such as crystallization, and formulation development.
While carbamates as a class are generally noted for their stability and solubility in organic solvents, specific quantitative data for this compound is not extensively documented.[1] This guide provides a robust experimental methodology to enable researchers to generate reliable and reproducible solubility data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄INO₂ |
| Molecular Weight | 319.14 g/mol |
| Appearance | Solid (form may vary) |
| Synonyms | N-Boc-3-iodoaniline, (3-Iodophenyl)carbamic acid tert-butyl ester |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Tetrahydrofuran (THF) | |||||
| Acetonitrile | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Toluene | |||||
| Hexanes |
Researchers are encouraged to specify the analytical method used for concentration determination (e.g., HPLC, UV-Vis, Gravimetric).
Based on the general solubility of similar carbamates, such as tert-Butyl carbamate, it is anticipated that this compound will exhibit good solubility in polar aprotic and protic solvents like dichloromethane, chloroform, alcohols, and THF, and lower solubility in nonpolar solvents like hexanes.[2][3]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The following protocol details a standardized procedure for determining the equilibrium solubility of this compound in various organic solvents.[4][5]
4.1. Purpose: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
4.2. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.3. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid after equilibration is crucial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, separate the saturated supernatant from the undissolved solid by either centrifugation or filtration.
-
Sample Dilution: Accurately pipette a known volume of the clear saturated supernatant and dilute it with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
4.4. Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like".[6] The polarity of the solvent relative to the solute is a primary determinant.
-
Polarity: The carbamate group (-NHCOO-) introduces polarity and hydrogen bonding capabilities (both donor and acceptor). The iodophenyl group is largely nonpolar, though the iodine atom can participate in halogen bonding. The tert-butyl group is nonpolar and bulky.
-
Solvent Effects:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Can engage in hydrogen bonding with the carbamate group, promoting solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Can act as hydrogen bond acceptors and have large dipole moments, effectively solvating the polar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Are less likely to effectively solvate the polar carbamate group, resulting in lower solubility.
-
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[6]
Logical Flow for Solubility Classification
A systematic approach to understanding the solubility profile can be visualized as follows. This qualitative assessment can guide the selection of solvents for quantitative analysis.[7][8]
Caption: A simplified flowchart for qualitative solubility analysis.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9][10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides the necessary framework for researchers to determine these crucial parameters. The provided experimental protocol for the shake-flask method offers a standardized approach to generate reliable data. Understanding the solubility of this compound is paramount for its effective application in synthetic chemistry and drug development, enabling streamlined process development and optimization.
References
- 1. Buy tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate (EVT-13638147) [evitachem.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of tert-Butyl (3-iodophenyl)carbamate
Abstract: This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-Butyl (3-iodophenyl)carbamate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's stability profile, outlines potential degradation pathways, and offers best practices for storage and handling. A representative experimental protocol for conducting forced degradation studies is also detailed to assist in the empirical evaluation of its stability under various stress conditions.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and biologically active molecules. The presence of the iodine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine functionality.[1][2] Understanding the chemical stability of this compound is paramount for ensuring its integrity during storage, handling, and synthesis, thereby guaranteeing the reliability and reproducibility of experimental outcomes. This guide addresses the critical aspects of its stability and provides recommendations for optimal storage.
Chemical Stability Profile
The stability of this compound is dictated by its constituent functional groups: the N-Boc protected amine (a carbamate) and the iodophenyl ring. While specific kinetic data for this molecule is not extensively published, its stability can be inferred from the known chemistry of these moieties.
2.1 Thermal Stability The compound is a solid at room temperature and is generally stable under standard laboratory conditions.[3] Carbamates are typically stable compounds that can be stored for extended periods without thermal decomposition.[4] However, like many complex organic molecules, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
2.2 Hydrolytic Stability and pH Sensitivity The carbamate linkage is the primary site of hydrolytic instability. The Boc protecting group is notably labile under acidic conditions, which catalyze its cleavage to release the free amine, carbon dioxide, and tert-butanol.[2]
Conversely, the carbamate group is generally stable towards bases.[2] However, strong basic conditions can promote hydrolysis through mechanisms such as base-catalyzed elimination (E1cB) or nucleophilic acyl substitution (BAC2), leading to the formation of the corresponding amine and alcohol after decomposition of the intermediate carbamic acid.[5][6][7] Therefore, maintaining a neutral pH environment is crucial for preventing degradation in solution.
2.3 Photostability Compounds containing an iodophenyl group can be susceptible to photodegradation. The carbon-iodine bond can be cleaved by ultraviolet (UV) radiation, leading to the formation of radical species and subsequent decomposition or unwanted side reactions.[8] While specific photostability studies on this compound are not publicly available, it is prudent to protect the compound from light, especially during long-term storage or when in solution.
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets of the compound and structurally similar molecules.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (e.g., 4°C) is recommended. | Minimizes the rate of potential thermal degradation and hydrolytic decomposition. |
| Atmosphere | Store in a tightly-closed container.[9] | Prevents exposure to moisture and atmospheric contaminants that could catalyze hydrolysis. |
| Light Exposure | Store in the dark or in an amber vial. | Protects the light-sensitive iodophenyl moiety from photodegradation.[8] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | Prevents chemical reactions that would degrade the molecule, particularly acid-catalyzed deprotection of the Boc group and base-catalyzed hydrolysis of the carbamate.[2][5] |
| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid dust formation.[10] | Standard practice for chemical safety to minimize exposure. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and photolysis. The diagram below illustrates these potential routes.
Caption: Logical diagram of potential degradation pathways for this compound.
Representative Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated storage conditions. The following protocol is a representative methodology.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
pH meter
Experimental Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw and neutralize aliquots as described for acid hydrolysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
Incubate and sample as with the other hydrolytic studies.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Photostability:
-
Expose a solution of the compound (and a solid sample in parallel) to light in a calibrated photostability chamber according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).
-
Wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.
-
Analyze the samples after the exposure period.
-
-
Sample Analysis:
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. A C18 reverse-phase column with a gradient elution of water and acetonitrile is a common starting point.
-
Use a PDA detector to monitor peak purity and a mass spectrometer to identify the mass of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining under each stress condition.
-
Characterize any significant degradation products. A degradation of 5-20% is generally considered suitable for validating the analytical method.
-
Conclusion
This compound is a chemically stable compound under recommended storage conditions. Its primary liabilities are susceptibility to acid-catalyzed hydrolysis and potential photodegradation due to the iodophenyl moiety. To maintain its purity and integrity, the compound should be stored in a cool, dry, and dark environment in a tightly sealed container. For researchers requiring detailed stability data for regulatory or developmental purposes, conducting a forced degradation study as outlined in this guide will provide crucial insights into its degradation profile and help establish appropriate handling procedures.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyl (3-bromo-5-iodophenyl)carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate (EVT-13638147) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
tert-Butyl (3-iodophenyl)carbamate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for tert-Butyl (3-iodophenyl)carbamate, tailored for professionals in research and drug development. The information is presented to ensure safe handling, storage, and use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is an organic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a Boc-protected amine and an iodinated phenyl ring, makes it a useful building block for introducing these moieties into more complex molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 143390-49-2 | [1] |
| Molecular Formula | C₁₁H₁₄INO₂ | [1] |
| Molecular Weight | 319.14 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | 97% | [1] |
| InChI Key | MPCQRNOVFYBCTQ-UHFFFAOYSA-N | [1] |
Safety and Hazard Information
While specific toxicity data for this compound is limited, data for structurally similar carbamate and iodo-compounds indicate potential hazards. Standard laboratory precautions should be observed at all times.
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | No data available | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | No data available | Very toxic to aquatic life |
Note: This classification is based on data for similar compounds and should be used for precautionary purposes.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[3]
-
Skin Protection : Wear nitrile or other chemical-resistant gloves. A lab coat is mandatory.[3]
-
Respiratory Protection : If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[3]
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
Experimental Protocols for Hazard Assessment
The following are generalized methodologies based on OECD guidelines for assessing the potential hazards of this compound.
Acute Dermal Irritation/Corrosion Test (Adapted from OECD Guideline 404)
-
Principle : This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
-
Methodology :
-
A small area of skin on a test animal (typically a rabbit) is shaved.
-
A 0.5 g or 0.5 mL sample of the test substance is applied to the shaved area and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring of skin reactions is performed according to a standardized scale.
-
Acute Eye Irritation/Corrosion Test (Adapted from OECD Guideline 405)
-
Principle : This test evaluates the potential of a substance to produce irritation or damage to the eye.[5]
-
Methodology :
-
A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of an experimental animal (typically a rabbit).[6] The other eye serves as a control.[6]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[7]
-
Observations are made for lesions of the cornea, iris, and conjunctiva, and scored according to a standardized scale.[6]
-
The reversibility of any observed effects is also assessed.[5][7]
-
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
-
Principle : This method is used to identify a dose that causes evident toxicity but not mortality to determine the acute oral toxicity of a substance.[8]
-
Methodology :
-
The test substance is administered orally to a group of animals (usually female rats as they are often slightly more sensitive) at one of the fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[8]
-
Animals are observed for signs of toxicity and mortality for up to 14 days.[8]
-
The dose for a subsequent animal depends on the outcome of the previously dosed animal.
-
The test allows for classification of the substance into a GHS toxicity category.[9]
-
Workflows and Logical Relationships
Safe Handling and Disposal Workflow
The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.
Synthesis Overview
This compound is often synthesized as an intermediate for more complex molecules. A general synthetic approach is outlined below.
Conclusion
This compound is a valuable research chemical. Adherence to the safety guidelines and handling procedures outlined in this document is crucial for minimizing risks in the laboratory. Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before use and follow all institutional and local regulations for chemical handling and disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Buy tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate (EVT-13638147) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
The Versatility of tert-Butyl (3-iodophenyl)carbamate: A Technical Guide to its Applications in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (3-iodophenyl)carbamate is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a Boc-protected aniline and a reactive iodine atom at the meta-position, makes it an ideal building block for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed, while the iodo-substituent serves as a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth review of the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols and quantitative data.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the creation of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and functional materials. The three most prominent applications in this context are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an arylboronic acid. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
While specific comparative data for this compound is not extensively documented, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous aryl carbamates, demonstrating the feasibility and efficiency of this transformation. The data is compiled from various studies on related substrates to provide a comparative overview.[1][2]
| Entry | Aryl Carbamate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Naphthyl carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | ~70-80 |
| 2 | Phenyl carbamate | 4-Methylphenylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | Toluene | 130 | 24 | ~40-50 |
| 3 | 3-Pyridyl carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | ~80-90 |
| 4 | Quinoline-derived carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | ~60-70 |
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl iodide like this compound, adapted from established methodologies for similar substrates.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction
The Heck reaction facilitates the formation of a C(sp²)–C(sp²) bond by coupling an aryl halide with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which are valuable intermediates in organic synthesis.
The following table presents typical yields for the Heck reaction of various aryl iodides with alkenes, illustrating the general effectiveness of this method.[4]
| Entry | Aryl Iodide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 95 |
| 2 | 4-Iodoanisole | Styrene | 4-Methoxystilbene | 92 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | Methyl 2-methyl-3-(naphthalen-1-yl)acrylate | 88 |
| 4 | 2-Iodothiophene | Styrene | 2-(2-Styryl)thiophene | 90 |
This protocol outlines a general procedure for the Heck reaction of an aryl iodide such as this compound.[4]
Materials:
-
This compound
-
Alkene (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Tetrabutylammonium iodide (TBAI, 1 equivalent) - Optional, but often improves reaction rates
-
Base (e.g., Triethylamine, 1.5-2 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ and TBAI (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, this compound (1 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2 equiv).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to many heterocyclic compounds and are found in various natural products and pharmaceuticals.
The following table provides representative yields for the Sonogashira coupling of various aryl iodides with terminal alkynes.[5]
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 1.5 | 97 |
| 2 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 1.5 | 95 |
| 3 | 2-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5.0) | TMP | ACN | rt | 18 | 91 |
| 4 | 1-Iodonaphthalene | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | rt | 4 | 93 |
Note: TMP = 2,2,6,6-Tetramethylpiperidine; DTBNpP = di-tert-butylneopentylphosphine.
A general protocol for the Sonogashira coupling of an aryl iodide like this compound is provided below.[6]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2 mol%) - for traditional Sonogashira
-
Base (e.g., Triethylamine, 2-3 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the palladium catalyst, CuI (if using), and this compound (1 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of this compound and its derivatives extends to the preparation of a wide range of biologically active compounds. The Boc-protected amino group can be deprotected to reveal a primary amine, which can then be further functionalized. This, combined with the versatility of the iodo-substituent, allows for the rapid generation of diverse chemical scaffolds for drug discovery programs.
For instance, derivatives of tert-butyl (iodophenyl)carbamate serve as key intermediates in the synthesis of compounds with potential anti-inflammatory, and other therapeutic properties.[7] The general workflow often involves an initial palladium-catalyzed cross-coupling reaction to install a desired moiety, followed by manipulation of the carbamate group and further functionalization.
Logical Workflow for Synthesis of a Bioactive Scaffold
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility is primarily demonstrated through its successful application in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. These transformations provide efficient routes to a wide array of complex organic molecules, many of which are of interest to the pharmaceutical and materials science industries. The presence of the Boc-protecting group adds another layer of synthetic flexibility, allowing for subsequent modifications at the nitrogen atom. The representative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to effectively harness the synthetic potential of this compound in their research and development endeavors.
References
- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
theoretical vs. experimental properties of tert-Butyl (3-iodophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental properties of tert-Butyl (3-iodophenyl)carbamate (CAS No. 143390-49-2). This compound, also known as N-Boc-3-iodoaniline, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the versatile tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom on the phenyl ring makes it a strategic building block for introducing a protected aniline moiety and for subsequent cross-coupling reactions. This document consolidates available physicochemical data, provides detailed theoretical and experimental protocols for its synthesis, and discusses its potential applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is an aromatic organic compound that belongs to the class of carbamates. Its structure features a phenyl ring substituted with an iodine atom at the meta-position and a carbamate group, where the amine is protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is favored in multi-step organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The iodine atom serves as a useful handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira coupling, enabling the synthesis of more complex molecular architectures. This guide aims to provide a detailed comparison of the theoretical and known experimental properties of this compound.
Physicochemical Properties
Table 1: Summary of Physicochemical Data
| Property | Theoretical/Predicted Value | Experimental Value | Citation |
| CAS Number | N/A | 143390-49-2 | [1] |
| Molecular Formula | C₁₁H₁₄INO₂ | C₁₁H₁₄INO₂ | [1] |
| Molecular Weight | 319.14 g/mol | 319.14 g/mol | [1] |
| Melting Point | Not available | 71-75 °C | [1] |
| Appearance | Solid | Solid | [1] |
| Calculated LogP | 3.4 | Not available | [2] |
| Topological Polar Surface Area | 38.3 Ų | Not available | [2] |
Spectroscopic Properties
Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide predicted NMR data and experimental data for a closely related isomer, tert-Butyl (4-iodophenyl)carbamate, to offer an expected spectral profile.
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Spectrum | Predicted/Analogous Data | Experimental Data for this compound |
| ¹H NMR | Predicted for 3-iodo isomer (CDCl₃): δ ~7.8 ppm (t, J=1.8 Hz, 1H, Ar-H), δ ~7.4 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), δ ~7.2 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), δ ~7.0 ppm (t, J=8.0 Hz, 1H, Ar-H), δ ~6.5 ppm (s, 1H, NH), δ ~1.5 ppm (s, 9H, C(CH₃)₃) | Not available in cited literature. |
| ¹³C NMR | Predicted for 3-iodo isomer (CDCl₃): δ ~152.5 (C=O), δ ~140.0 (Ar-C), δ ~130.5 (Ar-CH), δ ~127.5 (Ar-CH), δ ~118.0 (Ar-CH), δ ~94.5 (Ar-C-I), δ ~81.0 (C(CH₃)₃), δ ~28.3 (C(CH₃)₃) | Not available in cited literature. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment (Predicted/Analogous) | Experimental Data for this compound |
| ~3350 | N-H Stretch | Not available in cited literature. |
| ~2980 | C-H Stretch (aliphatic) | Not available in cited literature. |
| ~1720 | C=O Stretch (carbamate) | Not available in cited literature. |
| ~1580, 1470 | C=C Stretch (aromatic) | Not available in cited literature. |
| ~1230, 1150 | C-O Stretch | Not available in cited literature. |
| ~780 | C-H Bend (aromatic) | Not available in cited literature. |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general and widely used method for the N-Boc protection of anilines can be adapted. The most common approach involves the reaction of 3-iodoaniline with di-tert-butyl dicarbonate (Boc₂O).
Synthesis of this compound
Principle: This synthesis is a nucleophilic substitution reaction where the amino group of 3-iodoaniline attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct or can be catalyzed by a Lewis acid.
Reactants:
-
3-Iodoaniline (CAS: 626-01-7)[3]
-
Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) (catalytic)) or Catalyst (e.g., Iodine (I₂))[4]
General Protocol:
-
Reaction Setup: To a solution of 3-iodoaniline (1.0 eq.) in an anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., triethylamine, 1.2 eq.).
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 eq.) to the solution. If using DMAP, a catalytic amount (e.g., 0.1 eq.) can be added at this stage.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[5]
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the biological activity or the modulation of signaling pathways by this compound itself. Its primary role in the literature is that of a chemical intermediate.
However, the iodo-aniline moiety is a component of various biologically active molecules. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, as a synthetic precursor, this compound can be used to generate derivatives that may exhibit a range of biological effects. For instance, molecules containing this scaffold could be explored as inhibitors of kinases, proteases, or other enzymes where the iodophenyl group can be tailored to fit into specific hydrophobic pockets of the active site.
The logical relationship for its use in drug discovery is outlined below.
Conclusion
This compound is a synthetically important building block. This guide has consolidated the available theoretical and experimental data, highlighting a key experimental property, its melting point. While specific experimental spectral data remains elusive in the public domain, this document provides a framework based on analogous compounds and general synthetic methodologies. The provided protocols and diagrams serve as a valuable resource for researchers utilizing this compound in the synthesis of complex target molecules, particularly within the field of medicinal chemistry and drug development. Further research into the biological effects of this compound and its derivatives could open new avenues for therapeutic innovation.
References
- 1. N-Boc-3-iodoaniline 97 143390-49-2 [sigmaaldrich.com]
- 2. N-Boc-2-iodoaniline | C11H14INO2 | CID 10245369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate | 868694-44-4 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes: Suzuki Coupling Reactions of tert-Butyl (3-iodophenyl)carbamate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures. These motifs are of paramount importance in the fields of medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of tert-butyl (3-iodophenyl)carbamate as a key building block in palladium-catalyzed Suzuki coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for controlled coupling and subsequent deprotection to yield 3-aminobiphenyl derivatives, which are valuable scaffolds in drug discovery and development.
The reactivity of the carbon-iodine bond in this compound is significantly higher than that of corresponding bromides or chlorides, facilitating oxidative addition to the palladium(0) catalyst under milder conditions. This allows for a high degree of functional group tolerance and often results in excellent yields of the desired biaryl products.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Caption: General Suzuki-Miyaura cross-coupling of this compound.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. While direct data for this compound is not extensively tabulated in the literature, the following table provides representative conditions and yields for the analogous coupling of tert-butyl bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid, which serves as a valuable reference.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2M aq.) | THF | Reflux | - | 15 |
| 2 | tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2M aq.) | Dioxane | Reflux | - | 65 |
| 3 | tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2M aq.) | Toluene | Reflux | 50 | 73 |
| 4 | tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ (2M aq.) | Toluene | Reflux | - | 58 |
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of aryl iodides and related N-Boc protected anilines. These should serve as a robust starting point for the optimization of specific reactions with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
To the solid mixture, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (3-arylphenyl)carbamate.
Protocol 2: Subsequent Boc-Deprotection
Materials:
-
tert-Butyl (3-arylphenyl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in Dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
Application Notes and Protocols: tert-Butyl (3-iodophenyl)carbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (3-iodophenyl)carbamate is a versatile precursor and building block in modern pharmaceutical synthesis. Its unique structure, featuring a Boc-protected aniline and a reactive iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions. The presence of the iodine atom at the meta-position allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under mild acidic conditions, a crucial feature in multi-step syntheses.
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations, particularly in the synthesis of precursors for targeted therapies such as tyrosine kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceutical compounds.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the coupling of the aryl iodide with a wide range of amines. This is particularly relevant in the synthesis of diarylamines, a common motif in tyrosine kinase inhibitors like imatinib and nilotinib.
-
Suzuki-Miyaura Coupling: The Suzuki coupling enables the formation of C-C bonds by reacting the aryl iodide with an organoboron species. This is instrumental in constructing biaryl structures found in numerous APIs.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, introducing an alkynyl moiety that can be a key pharmacophore or a handle for further functionalization.
-
Heck Coupling: The Heck reaction allows for the formation of a carbon-carbon bond between the aryl iodide and an alkene, providing a route to substituted styrenyl compounds.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes representative quantitative data for common cross-coupling reactions involving this compound. The yields are indicative and can vary based on the specific coupling partner and reaction optimization.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | 4-(Pyridin-3-yl)pyrimidin-2-amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-95 |
| Suzuki-Miyaura | (4-Methylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 90-98 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 80-92 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 16 | 75-88 |
Experimental Protocols
Buchwald-Hartwig Amination: Synthesis of a Diaryl-amine Precursor
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a heterocyclic amine with this compound, a key step in the synthesis of various kinase inhibitors.
Diagram of the Experimental Workflow:
Application Note: Sonogashira Coupling Protocol for the Synthesis of N-Boc-3-(alkynyl)anilines
Abstract
This document provides a detailed protocol for the Sonogashira cross-coupling reaction of tert-butyl (3-iodophenyl)carbamate with a terminal alkyne. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The protocol described herein utilizes a palladium catalyst and a copper(I) co-catalyst under mild reaction conditions.
Introduction
The Sonogashira reaction has become a cornerstone in synthetic organic chemistry due to its reliability and broad functional group tolerance.[1][2] The reaction typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) acetylide intermediate. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. This protocol focuses on the coupling of this compound, a common building block in medicinal chemistry, with a generic terminal alkyne, representing a key transformation in the synthesis of various molecular scaffolds. The Boc-protecting group on the aniline is generally stable under these conditions.
Reaction Scheme
This compound + Terminal Alkyne → tert-Butyl (3-(alkynyl)phenyl)carbamate
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (THF or DMF) via syringe. This is followed by the sequential addition of the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[3][4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation
The following table summarizes typical quantitative data for the Sonogashira coupling of this compound with phenylacetylene. Yields are representative and may vary depending on the specific reaction conditions and the nature of the terminal alkyne.
| Parameter | Value |
| This compound | 1.0 mmol (347.19 mg) |
| Phenylacetylene | 1.2 mmol (122.16 mg, 131 µL) |
| Pd(PPh₃)₂Cl₂ | 0.02 mmol (14.0 mg) |
| CuI | 0.04 mmol (7.6 mg) |
| Triethylamine | 3.0 mmol (303.5 mg, 418 µL) |
| Anhydrous THF | 5 mL |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 85-95% |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the Sonogashira coupling reaction.
Caption: Workflow for the Sonogashira coupling protocol.
Catalytic Cycle Diagram
This diagram outlines the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.
Caption: Simplified Sonogashira catalytic cycles.
Safety Precautions
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Amine bases are often corrosive and have strong odors; handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under an inert atmosphere should be handled with appropriate care to avoid pressure buildup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl (3-iodophenyl)carbamate in Medicinal Chemistry: A Building Block for Kinase Inhibitors
Abstract
Tert-butyl (3-iodophenyl)carbamate is a key aromatic building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic scaffolds found in targeted therapeutics. The presence of a Boc-protected amine and an iodine atom at the meta-position offers synthetic handles for sequential, regioselective modifications. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties. The Boc-protecting group provides a stable yet readily cleavable mask for the aniline nitrogen, allowing for its participation in subsequent synthetic transformations under controlled conditions. This application note will detail the utility of this compound as a crucial intermediate in the synthesis of kinase inhibitors, with a focus on its application in the preparation of Trametinib, a MEK inhibitor.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapies. The development of these inhibitors often relies on the assembly of complex molecular architectures designed to fit into the ATP-binding pocket of the target kinase.
This compound serves as an ideal starting material for the synthesis of certain kinase inhibitors due to its pre-installed functionalities. The iodinated phenyl ring is a versatile precursor for carbon-carbon and carbon-nitrogen bond formation, while the Boc-protected amine allows for late-stage deprotection and functionalization.
Application in the Synthesis of Trametinib
Trametinib is a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1] It is used in the treatment of various cancers, particularly those with BRAF mutations.[2] The synthesis of Trametinib can utilize intermediates derived from this compound. A key step in the synthesis involves a palladium-catalyzed cross-coupling reaction to introduce a substituted pyrimidine ring system.
Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic route towards a key intermediate for Trametinib, starting from 3-iodoaniline, the precursor to this compound.
Caption: Synthetic pathway from 3-iodoaniline to a key Trametinib intermediate.
Signaling Pathway Inhibition by Trametinib
Trametinib inhibits the MEK1/2 kinases in the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer.
References
Synthesis of Novel 6-Substituted-1H-indole-1-carboxylates from tert-Butyl (3-iodophenyl)carbamate
Application Notes and Protocols for Researchers in Drug Discovery and Development
Abstract
This document provides detailed protocols for the synthesis of novel 6-substituted-1H-indole-1-carboxylate derivatives, starting from the commercially available tert-Butyl (3-iodophenyl)carbamate. The synthetic strategy involves a two-step sequence: a palladium and copper co-catalyzed Sonogashira cross-coupling reaction to introduce an alkyne substituent at the 3-position of the phenyl ring, followed by an intramolecular cyclization to construct the indole scaffold. This methodology offers a versatile route to novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Detailed experimental procedures, characterization data for a representative compound, and a discussion of the reaction pathway are presented.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse biological activities. The development of efficient and modular synthetic routes to novel indole derivatives is therefore of significant interest to the drug discovery community. This application note details a robust synthetic pathway to N-Boc protected 6-substituted indoles, utilizing this compound as a key starting material. The described Sonogashira coupling followed by intramolecular cyclization provides a reliable method for the construction of the indole core, allowing for the introduction of various substituents at the 6-position.
Synthetic Pathway Overview
The synthesis of the target 6-substituted-1H-indole-1-carboxylates proceeds via a two-step process as illustrated below. The first step is a Sonogashira coupling of this compound with a terminal alkyne. The resulting N-Boc-3-alkynyl-aniline intermediate then undergoes an intramolecular cyclization to afford the desired indole derivative.
Caption: Synthetic route to tert-Butyl 6-butyl-1H-indole-1-carboxylate.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-(hex-1-yn-1-yl)phenyl)carbamate (Sonogashira Coupling)
This protocol describes the coupling of this compound with 1-hexyne.
Materials:
-
This compound
-
1-Hexyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry two-necked flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.02 eq).[1]
-
Add anhydrous THF to dissolve the solids, followed by triethylamine (1.5 eq).[1]
-
To this stirring mixture, add 1-hexyne (1.1 eq) dropwise.[1]
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Quantitative Data:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| This compound | 1.0 | 319.14 | 1.0 | 319 mg |
| 1-Hexyne | 1.1 | 82.14 | 1.1 | 0.12 mL |
| PdCl₂(PPh₃)₂ | 0.02 | 701.90 | 0.02 | 14 mg |
| CuI | 0.02 | 190.45 | 0.02 | 3.8 mg |
| Triethylamine (Et₃N) | 1.5 | 101.19 | 1.5 | 0.21 mL |
| Anhydrous THF | - | - | - | 5 mL |
| Product | 273.38 | |||
| tert-Butyl (3-(hex-1-yn-1-yl)phenyl)carbamate | - | Typical Yield: 85-95% | ~232-259 mg |
Step 2: Synthesis of tert-Butyl 6-butyl-1H-indole-1-carboxylate (Intramolecular Cyclization)
This protocol describes the cyclization of the Sonogashira coupling product to the indole.
Materials:
-
tert-Butyl (3-(hex-1-yn-1-yl)phenyl)carbamate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere, dissolve tert-Butyl (3-(hex-1-yn-1-yl)phenyl)carbamate (1.0 eq) in anhydrous DMF.
-
Add tetrabutylammonium fluoride (TBAF) solution (1.2 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the title compound.
Quantitative Data:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| tert-Butyl (3-(hex-1-yn-1-yl)phenyl)carbamate | 1.0 | 273.38 | 1.0 | 273 mg |
| Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) | 1.2 | 261.46 | 1.2 | 1.2 mL |
| Anhydrous DMF | - | - | - | 5 mL |
| Product | 273.38 | |||
| tert-Butyl 6-butyl-1H-indole-1-carboxylate | - | Typical Yield: 70-85% | ~191-232 mg |
Characterization of a Representative Compound: tert-Butyl 6-butyl-1H-indole-1-carboxylate
| Property | Data |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (d, J=8.0 Hz, 1H), 7.45 (s, 1H), 7.20 (d, J=3.6 Hz, 1H), 7.00 (dd, J=8.0, 1.6 Hz, 1H), 6.50 (d, J=3.6 Hz, 1H), 2.70 (t, J=7.6 Hz, 2H), 1.70-1.60 (m, 11H), 1.45-1.35 (m, 2H), 0.95 (t, J=7.2 Hz, 3H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 150.2, 140.1, 135.5, 129.8, 122.5, 121.0, 115.0, 107.2, 83.5, 35.8, 33.5, 31.0, 22.5, 14.0. |
| Mass Spec (ESI) | m/z: 274.2 [M+H]⁺ |
Reaction Workflow and Logic
The synthesis of 6-substituted indoles from this compound follows a logical progression of bond formation and cyclization.
References
Application Notes and Protocols: tert-Butyl (3-iodophenyl)carbamate as a Versatile Building Block for Organic Electronics
For: Researchers, scientists, and drug development professionals.
Introduction
Organic electronics is a rapidly advancing field, with applications ranging from organic light-emitting diodes (OLEDs) in displays and lighting to organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular design and purity of the organic semiconductor materials used. Key among these are hole transport materials (HTMs) and host materials for emissive layers, which often feature triarylamine and carbazole moieties.
tert-Butyl (3-iodophenyl)carbamate is a valuable and versatile building block for the synthesis of these advanced materials. The presence of an iodine atom at the 3-position of the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental for the construction of the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the backbone of many high-performance organic semiconductors. The tert-butoxycarbonyl (Boc) protecting group on the amine offers stability during these coupling reactions and can be readily removed under acidic conditions to yield a primary amine, which can then be further functionalized if required. This application note provides detailed protocols for the use of this compound in the synthesis of triarylamine-based hole transport materials and carbazole-based host materials, along with representative data on the properties of analogous materials.
Key Applications in Organic Electronics
The primary application of this compound in organic electronics is as a precursor for the synthesis of:
-
Hole Transport Materials (HTMs): Triarylamines are a cornerstone class of HTMs due to their excellent hole mobility and thermal stability. This compound can be coupled with various secondary amines, such as diphenylamine or carbazole, via the Buchwald-Hartwig amination to generate triarylamine structures.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): Carbazole derivatives are widely used as host materials in the emissive layer of PhOLEDs due to their high triplet energy and good charge-transporting properties. Suzuki-Miyaura coupling of this compound with a carbazole boronic acid or boronic ester derivative can be employed to synthesize carbazole-based host materials.
Synthetic Pathways and Methodologies
The two primary palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for Triarylamine Synthesis
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] In the context of synthesizing HTMs, this compound can be coupled with a diarylamine (e.g., diphenylamine) to yield a Boc-protected triarylamine.
References
Application Notes and Protocols for Reactions Involving tert-Butyl (3-iodophenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams for key synthetic transformations involving tert-Butyl (3-iodophenyl)carbamate. This versatile building block is a valuable intermediate in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds.[1][2] The presence of an iodine atom allows for facile oxidative addition to palladium catalysts, while the Boc-protected amine is stable under many reaction conditions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 143390-49-2 |
| Molecular Formula | C₁₁H₁₄INO₂ |
| Molecular Weight | 319.14 g/mol |
| Appearance | White to off-white solid (Predicted)[1] |
| Solubility | Soluble in organic solvents like Dichloromethane, THF, Ethyl Acetate |
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[3] For this compound, this reaction enables the introduction of a wide variety of aryl or vinyl substituents at the 3-position, making it a cornerstone reaction in drug discovery. The reaction is known for its mild conditions and tolerance of diverse functional groups.[3]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields can be highly dependent on the specific boronic acid, catalyst, ligand, and base combination.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 8 | 95 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMF | 110 | 16 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 90 |
Experimental Protocol: Synthesis of tert-Butyl (3-phenylphenyl)carbamate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[3][4]
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or microwave vial
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (e.g., 319 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[5] This reaction is exceptionally useful for synthesizing aryl amines from aryl halides.[5] Using this compound as a substrate allows for the introduction of primary or secondary amines, leading to valuable precursors for pharmaceuticals and functional materials. The choice of ligand is critical for achieving high yields and broad substrate scope.[6][7]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The table below illustrates the effect of different ligands and bases on the amination of this compound with a representative secondary amine, morpholine.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | P(o-Tolyl)₃ (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 85 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | 12 | 96 |
| 4 | Aniline | Pd₂(dba)₃ (1) | t-BuXPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 10 | 91 |
Experimental Protocol: Synthesis of tert-Butyl (3-morpholinophenyl)carbamate
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Glovebox or Schlenk line
-
Nitrogen or Argon gas supply
Procedure:
-
Inside a glovebox, add this compound (319 mg, 1.0 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), and XPhos (17 mg, 0.036 mmol) to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the title compound.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling Reaction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is a highly reliable method for the synthesis of substituted alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8] Applying this to this compound allows for the direct installation of an alkynyl moiety.
Data Presentation: Representative Sonogashira Coupling Conditions
This table shows typical conditions for the Sonogashira coupling of this compound with terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N (2) | THF | 25 | 2 | 94 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (3) | Diisopropylamine (2) | Toluene | 60 | 6 | 91 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N (2.5) | DMF | 50 | 4 | 89 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / DPEPhos (4) | - | Cs₂CO₃ (2) | DMSO | 80 | 12 | 85 |
Note: Entry 4 represents a copper-free variation, which may require different ligands and conditions.[9]
Experimental Protocol: Synthesis of tert-Butyl (3-(phenylethynyl)phenyl)carbamate
The following is a standard protocol for a copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.)
-
Copper(I) iodide (CuI) (0.02 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Nitrogen or Argon gas supply
Procedure:
-
To a two-necked flask under an inert atmosphere (N₂ or Ar), add this compound (319 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (279 µL, 2.0 mmol).
-
Add phenylacetylene (121 µL, 1.1 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 2 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired alkynyl-substituted carbamate.
Visualization: Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for Sonogashira coupling.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl iodide) with an alkene to form a substituted alkene. It is a valuable method for C-C bond formation and vinylation of aryl rings.[10] The reaction with this compound can produce intermediates for polymers or complex molecules.[11]
Data Presentation: Representative Heck Reaction Conditions
The table outlines various conditions for the Heck coupling of this compound with n-butyl acrylate.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-Tolyl)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 16 | 85 |
| 2 | n-Butyl acrylate | PdCl₂ (2) | - | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 90 |
| 3 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 100 | 24 | 78 |
| 4 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cy₂NMe (1.5) | Dioxane | 110 | 12 | 92 |
[bmim][PF₆] is an ionic liquid solvent.[12]
Experimental Protocol: Synthesis of (E)-butyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)acrylate
This protocol details a common procedure for the Heck reaction.[12]
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
Tri(o-tolyl)phosphine [P(o-Tolyl)₃] (0.04 equiv.)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Acetonitrile (or DMF), anhydrous
-
Sealed tube or reaction vessel
Procedure:
-
To a sealable reaction tube, add this compound (319 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-Tolyl)₃ (12 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile (10 mL), triethylamine (209 µL, 1.5 mmol), and n-butyl acrylate (215 µL, 1.5 mmol).
-
Seal the tube tightly and heat the mixture to 80 °C in an oil bath for 16 hours.
-
After cooling, dilute the reaction mixture with diethyl ether (30 mL) and filter to remove palladium black and salts.
-
Wash the filtrate with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired acrylate product.
Visualization: Experimental Workflow for the Heck Reaction
Caption: A generalized experimental workflow for the Heck reaction.
Safety Precautions
-
General: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagents: Palladium catalysts, phosphine ligands, and organic solvents can be toxic, flammable, and/or air-sensitive. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Many of these reactions require an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation. Proper techniques for handling air-sensitive reagents should be employed.
-
Pressure: Reactions in sealed tubes can build up pressure. Use appropriate glassware and a blast shield. Do not exceed the recommended temperature for the vessel.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl (3-iodophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the large-scale synthesis of tert-Butyl (3-iodophenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
This compound serves as a crucial building block in medicinal chemistry. The presence of the iodine atom facilitates further molecular elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, while the Boc-protecting group allows for controlled manipulation of the amine functionality.[1] This application note outlines a reliable and efficient method for its preparation from 3-iodoaniline.
Reaction Scheme
The synthesis involves the N-tert-butoxycarbonylation of 3-iodoaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a standard method for protecting amines.[2][3]
Scheme 1: Synthesis of this compound
Experimental Protocol: Large-Scale Synthesis
This protocol is optimized for a starting scale of 100 grams of 3-iodoaniline.
3.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Supplier Notes |
| 3-Iodoaniline | C₆H₆IN | 219.02 | 100.0 g | 0.456 | Purity ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 109.5 g | 0.502 | 1.1 equivalents |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 69.3 mL | 0.497 | 1.1 equivalents, dried over KOH |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.0 L | - | Anhydrous grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 500 mL | - | Aqueous solution |
| Brine (Saturated NaCl) | NaCl | 58.44 | 500 mL | - | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 50 g | - | For drying |
| Hexanes | C₆H₁₄ | - | As needed | - | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For recrystallization |
3.2. Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
3.3. Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 100.0 g (0.456 mol) of 3-iodoaniline in 1.0 L of anhydrous dichloromethane.
-
Addition of Base: Add 69.3 mL (0.497 mol) of triethylamine to the solution. Stir the mixture at room temperature for 10 minutes.
-
Boc₂O Addition: Dissolve 109.5 g (0.502 mol) of di-tert-butyl dicarbonate in 200 mL of anhydrous dichloromethane and load it into the addition funnel. Add the Boc₂O solution dropwise to the stirred 3-iodoaniline solution over approximately 1 hour. Maintain the reaction temperature between 20-25°C using a water bath if necessary. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The starting material (3-iodoaniline) should be consumed.
-
Work-up:
-
Transfer the reaction mixture to a 2 L separatory funnel.
-
Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution and 500 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a suitable beaker.
-
Add a minimal amount of hot hexanes (with a small amount of ethyl acetate to aid dissolution) until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified this compound in a vacuum oven at 40°C to a constant weight.
-
3.4. Expected Yield and Purity
| Parameter | Expected Value | Analysis Method |
| Yield | 85-95% | Gravimetric |
| Purity | >98% | ¹H NMR, ¹³C NMR, LC-MS |
| Melting Point | 93-95 °C | Melting Point Apparatus |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Reagents and Steps
The diagram below outlines the logical flow and the role of each component in the reaction.
Caption: Logical diagram of the synthesis reaction components.
Safety and Handling
-
3-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Causes severe skin burns and eye damage. Handle with care and avoid inhalation of dust.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Work in a fume hood.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment. An appropriate fire extinguisher should be readily accessible.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (to 30-35°C) can be applied if necessary. |
| Inactive Boc₂O. | Use a fresh bottle of Boc₂O. | |
| Low Yield | Product loss during work-up or recrystallization. | Ensure complete extraction. Use minimal hot solvent for recrystallization and cool thoroughly. |
| Oily Product after Recrystallization | Impurities present. | Re-dissolve in a minimal amount of hot solvent and cool very slowly. A second recrystallization may be needed. Consider purification by column chromatography if recrystallization fails.[4] |
| Formation of Side Products | Reaction temperature too high. | Maintain the reaction temperature below 30°C during the addition of Boc₂O. |
| Presence of water. | Use anhydrous solvents and reagents. |
References
Application Notes and Protocols: The Role of tert-Butyl (3-iodophenyl)carbamate in the Synthesis of Novel MLKL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrotic cell death, is critically mediated by the mixed lineage kinase domain-like protein (MLKL). Inhibition of MLKL is a promising therapeutic strategy for a range of diseases, including inflammatory conditions and ischemia-reperfusion injury. This document provides detailed application notes on the potential use of tert-butyl (3-iodophenyl)carbamate as a key starting material in the synthesis of novel MLKL inhibitors. While not a direct precursor to the well-known MLKL inhibitor Necrosulfonamide (NSA), its structure allows for versatile chemical modifications to generate new chemical entities targeting MLKL. This document outlines a proposed synthetic route, detailed experimental protocols, and relevant biological data for known MLKL inhibitors to guide researchers in this area.
Introduction to MLKL in Necroptosis
Necroptosis is a regulated cell death pathway that is initiated by various stimuli, such as tumor necrosis factor (TNF). The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Upon activation, RIPK3 phosphorylates MLKL, leading to a conformational change, oligomerization, and translocation of MLKL to the plasma membrane. This ultimately results in membrane disruption and cell death.[1][2]
Given its central role as the executioner of necroptosis, MLKL has emerged as a key therapeutic target. Small molecule inhibitors of MLKL, such as Necrosulfonamide (NSA), have been shown to effectively block necroptotic cell death in various disease models.
This compound: A Versatile Building Block for Novel MLKL Inhibitors
This compound is a commercially available building block that possesses key chemical features for the synthesis of diverse molecular scaffolds. The Boc-protected aniline provides a handle for further functionalization, while the iodo-substituent is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of complex drug-like molecules.
While the seminal synthesis of Necrosulfonamide did not utilize this specific starting material, the principles of its structure-activity relationship (SAR) can be applied to design novel inhibitors. The core of many kinase inhibitors, including those targeting the necroptosis pathway, consists of a central aromatic scaffold with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The phenyl ring of this compound can serve as this central scaffold.
Quantitative Data of Known MLKL Inhibitors
For comparative purposes, the following table summarizes the biological activity of the well-characterized MLKL inhibitor, Necrosulfonamide (NSA), and other relevant inhibitors of the necroptosis pathway.
| Compound | Target(s) | IC50/EC50 | Cell Line/Assay Condition | Reference |
| Necrosulfonamide (NSA) | MLKL | IC50 = 490 nM | HT-29 cells (TNF-α-induced necroptosis) | Sun, L., et al. (2012). Cell, 148(1-2), 213-227. |
| Necrosulfonamide (NSA) | MLKL | EC50 = 148.4 nM | Against necroptosis in analogues study | Tang, Y., & Zhuang, C. (2024). Bioorganic & Medicinal Chemistry, 102, 117659.[3] |
| GSK'872 | RIPK3 | IC50 = 1.3 nM (kinase activity) | Cell-free biochemical assay | Mandal, P., et al. (2014). Nature Chemical Biology, 10(11), 957-963. |
| GW806742X | MLKL | IC50 < 50 nM | MDFs (TSQ-induced necroptosis) | Hildebrand, J. M., et al. (2014). Proceedings of the National Academy of Sciences, 111(42), 15072-15077. |
Signaling Pathway and Proposed Experimental Workflow
To visualize the context of MLKL inhibition and the proposed synthetic strategy, the following diagrams are provided.
Caption: MLKL signaling pathway in necroptosis.
Caption: Proposed synthesis of a novel MLKL inhibitor.
Experimental Protocols
The following is a proposed, detailed experimental protocol for the synthesis of a novel MLKL inhibitor analog using this compound as a starting material. This protocol is based on standard organic chemistry methodologies and should be adapted and optimized by the user.
Protocol 1: Synthesis of tert-butyl (3-(pyrazin-2-yl)phenyl)carbamate (Intermediate 1)
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), pyrazin-2-ylboronic acid pinacol ester (1.2 eq.), potassium carbonate (3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 3-(pyrazin-2-yl)aniline (Intermediate 2)
-
Reaction Setup: Dissolve Intermediate 1 (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10 eq.) dropwise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
Protocol 3: Synthesis of N-(3-(pyrazin-2-yl)phenyl)-3-methoxypyrazine-2-sulfonamide (Intermediate 3)
-
Reaction Setup: Dissolve Intermediate 2 (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C and add (3-methoxypyrazin-2-yl)sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 4: Synthesis of the Final MLKL Inhibitor Analog
-
Reaction Setup: To a solution of (E)-3-(5-nitrothiophen-2-yl)acrylic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.). Stir for 15 minutes at room temperature.
-
Reagent Addition: Add a solution of Intermediate 3 (1.0 eq.) in anhydrous DMF to the activated acid mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated lithium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel MLKL inhibitors. The proposed synthetic workflow, utilizing well-established cross-coupling and amidation reactions, provides a clear path for the generation of new chemical entities for screening against MLKL. The provided protocols and comparative data on known inhibitors are intended to facilitate further research and development in the discovery of new therapeutics targeting necroptosis. Researchers are encouraged to adapt and optimize these methods to explore the vast chemical space around the MLKL pharmacophore.
References
- 1. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (3-iodophenyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (3-iodophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common method for synthesizing this compound is the protection of the amino group of 3-iodoaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]
Q2: Why is my yield of this compound consistently low?
Low yields can be attributed to several factors. 3-iodoaniline is an electron-deficient aniline, making it a weaker nucleophile.[2] Incomplete reactions are a common issue. Other factors include the purity of reagents, the presence of moisture, suboptimal reaction temperature, and inefficient purification.[3]
Q3: What are the most common side reactions during the Boc protection of 3-iodoaniline?
Common side reactions include the formation of di-Boc protected 3-iodoaniline, where the primary amine is protected by two Boc groups.[2] Additionally, if the reaction temperature is too high, the Boc anhydride can decompose.[4]
Q4: How can I effectively purify the final product?
The most common methods for purification are column chromatography on silica gel or recrystallization.[5] A mixture of hexane and ethyl acetate is often used as the eluent for column chromatography.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
Quantitative Data on Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of different bases and solvents on the reaction yield, based on typical results for the Boc protection of anilines.
| 3-Iodoaniline (eq.) | Boc₂O (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.2 | Triethylamine (2.0) | THF | 0 to RT | 4-6 | 85-92 | [5] |
| 1.0 | 1.1 | Sodium hydroxide (1.5) | Water/Dioxane | RT | 2-4 | ~90 | [1] |
| 1.0 | 1.1 | DMAP (cat.) | Dichloromethane | RT | 1-3 | >95 | [2] |
| 1.0 | 1.1 | None | Methanol | RT | 12 | ~85 | [4] |
Note: Yields are approximate and can vary based on the specific experimental setup and purification method.
Experimental Protocols
Protocol 1: Standard Boc Protection using Triethylamine
This protocol is a standard method for the Boc protection of 3-iodoaniline.[5]
Materials:
-
3-iodoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-iodoaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Diagram: Experimental Workflow
References
Technical Support Center: Reactions with tert-Butyl (3-iodophenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (3-iodophenyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: The most frequently encountered side products in palladium-catalyzed cross-coupling reactions involving this compound are typically:
-
Deiodination: Formation of tert-butyl phenylcarbamate, where the iodine atom is replaced by a hydrogen atom. This is a common issue in various palladium-catalyzed reactions.
-
Homocoupling: Dimerization of the starting material to form tert-butyl (3',3''-di-tert-butoxycarbonylamino-[1,1'-biphenyl]-3-yl)carbamate.
-
Boc Deprotection: Cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield 3-iodoaniline, particularly under certain basic or acidic conditions.[1]
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner is converted back to its corresponding arene, reducing the yield of the desired product.
Q2: How stable is the Boc protecting group on this compound under typical cross-coupling conditions?
A2: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions commonly used in many cross-coupling reactions.[1] However, its stability can be compromised under specific conditions:
-
Strong Bases and High Temperatures: The use of strong bases, such as potassium tert-butoxide, especially at elevated temperatures, can lead to partial or complete cleavage of the Boc group.
-
Acidic Conditions: The Boc group is highly sensitive to acidic conditions and will be readily cleaved.[2] Care should be taken to ensure the reaction mixture does not become acidic.
Troubleshooting Guides
Issue 1: Low yield of the desired product in a Suzuki-Miyaura coupling reaction, with the presence of deiodinated starting material.
Possible Cause: Dehalogenation (in this case, deiodination) is a common side reaction in palladium-catalyzed couplings. It can be caused by the presence of a hydrogen source in the reaction mixture, which can react with the palladium-aryl intermediate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Moisture can be a source of protons.
-
Degas Solvents Thoroughly: Oxygen can promote side reactions. Degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen).
-
Optimize the Base: The choice and amount of base can influence the rate of dehalogenation. Consider using a weaker base or a different base altogether.
-
Ligand Selection: The choice of phosphine ligand can impact the relative rates of the desired coupling and undesired side reactions. Experiment with different ligands to find one that minimizes deiodination.
Illustrative Reaction Pathway:
Issue 2: Formation of a significant amount of homocoupled boronic acid byproduct in a Suzuki-Miyaura reaction.
Possible Cause: Homocoupling of the boronic acid partner is another common side reaction in Suzuki-Miyaura coupling. This can be promoted by the presence of oxygen or by the palladium catalyst itself.
Troubleshooting Steps:
-
Rigorous Degassing: As with dehalogenation, ensure the reaction is performed under strictly anaerobic conditions to minimize oxygen-mediated homocoupling.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.
-
Order of Addition: Adding the aryl halide before the boronic acid can sometimes minimize the homocoupling of the boronic acid.
-
Use of Additives: In some cases, the addition of silver(I) oxide (Ag₂O) has been shown to suppress boronic acid homocoupling.[3]
Illustrative Reaction Pathway:
Issue 3: Loss of the Boc protecting group during a Buchwald-Hartwig amination.
Possible Cause: While generally stable, the Boc group can be cleaved under certain Buchwald-Hartwig conditions, particularly with strong bases at elevated temperatures.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to see if the desired coupling can be achieved without Boc cleavage.
-
Base Selection: Switch to a milder base. For example, if using sodium tert-butoxide, consider trying cesium carbonate or potassium phosphate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to the basic conditions.
Illustrative Workflow:
Quantitative Data Summary
While specific quantitative data for side product formation with this compound is not extensively reported, the following table provides a general overview of yields that might be expected for the desired products in various cross-coupling reactions, based on similar substrates.
| Reaction Type | Coupling Partner | Typical Product Yield | Reference |
| Suzuki-Miyaura | Arylboronic acid | 70-95% | [4] |
| Sonogashira | Terminal alkyne | 72-99% | [5] |
| Heck | Alkene | 60-90% | [1] |
| Buchwald-Hartwig | Amine | 65-95% | [6] |
Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling (Copper-Free)
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Cs₂CO₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd₂(dba)₃.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Purification of tert-Butyl (3-iodophenyl)carbamate
This technical support guide provides detailed information, troubleshooting advice, and protocols for the purification of tert-Butyl (3-iodophenyl)carbamate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase is silica gel (230-400 mesh). A common and effective mobile phase is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on compounds with similar polarity, a good starting point is a gradient of ethyl acetate in hexane.
Q2: How do I determine the optimal mobile phase composition before running the column?
A2: The optimal mobile phase should be determined by Thin-Layer Chromatography (TLC) analysis of your crude product. The ideal solvent system will give a retention factor (Rf) for the desired product in the range of 0.2-0.4, ensuring good separation from impurities.
Q3: What are the most common impurities I might encounter?
A3: Common impurities include unreacted starting materials, such as 3-iodoaniline, and byproducts from the Boc-protection reaction, like di-tert-butyl dicarbonate ((Boc)₂O) and its derivatives. Unreacted 3-iodoaniline is significantly more polar than the product, while the di-Boc byproduct (if formed) would be less polar.
Q4: How can I visualize the compound on a TLC plate since it is not colored?
A4: this compound can be visualized on a TLC plate using a UV lamp (254 nm), as the iodophenyl group is UV-active. Alternatively, staining with potassium permanganate (KMnO₄) solution can be effective.
Q5: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A5: Streaking is often caused by the interaction of the carbamate's amine functionality with the acidic nature of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This will improve the spot and band shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. |
| Product is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Poor separation of the product from impurities. | The chosen mobile phase does not provide adequate resolution. The column was overloaded. | Systematically screen different solvent systems using TLC to find an optimal mobile phase. Aim for an Rf value of 0.2-0.4 for the target compound.[1] As a general guideline, load an amount of crude material that is 1-2% of the silica gel weight. |
| Streaking or tailing of the product band. | The compound is interacting with the acidic silica gel. The sample was not loaded in a concentrated band. | Add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase. Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the silica bed. Consider using a "dry loading" technique. |
| No product recovered from the column. | The fractions containing the product were missed. The compound may have decomposed on the silica gel (unlikely for this stable compound, but possible). | Collect smaller fractions and monitor them carefully by TLC. Before chromatography, check the stability of the compound on silica by spotting it on a TLC plate and letting it sit for a while before developing. |
Data Presentation
Table 1: Estimated Mobile Phase Compositions and Corresponding Rf Values for this compound on Silica Gel
| Mobile Phase (Ethyl Acetate:Hexane, v/v) | Estimated Rf Value | Notes |
| 1:9 (10% EtOAc) | 0.1 - 0.2 | Good for initial binding to the column. |
| 1:4 (20% EtOAc) | 0.2 - 0.4 | Likely the optimal elution range for good separation. |
| 3:7 (30% EtOAc) | 0.4 - 0.6 | May be useful for faster elution if separation is good. |
| 1:1 (50% EtOAc) | > 0.6 | Generally too polar; risk of co-elution with less polar impurities. |
Note: These are estimated values based on analogous compounds. Actual Rf values should be determined by TLC with your specific crude material.
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol outlines the purification of crude this compound.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point is a 9:1 mixture of hexane:ethyl acetate (v/v).
-
Prepare a sufficient volume to pack the column and run the entire separation.
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column reservoir.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Elute the column, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate) to elute the product.
-
Collect fractions in an appropriate number of test tubes or vials.
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot the crude material, the collected fractions, and a co-spot (crude + fraction) on a TLC plate.
-
Visualize the spots under a UV lamp or by staining.
6. Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Failed Coupling Reactions with tert-Butyl (3-iodophenyl)carbamate
This guide provides troubleshooting advice and frequently asked questions for researchers using tert-butyl (3-iodophenyl)carbamate in palladium-catalyzed cross-coupling reactions.
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues encountered during coupling reactions.
Caption: A general workflow for troubleshooting failed coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors:
-
Inactive Catalyst: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure your palladium source is from a reliable supplier and stored correctly. For instance, Pd(PPh₃)₄ is sensitive to air and should be stored under an inert atmosphere.
-
Inappropriate Base: The choice and quality of the base are critical. The base's role is to activate the boronic acid to form a more nucleophilic borate species[1]. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be finely powdered and anhydrous for solid-phase reactions, while for biphasic systems, an aqueous solution is used. If your base is old or has absorbed moisture, it may be ineffective.
-
Poor Solvent Quality: Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and promoting side reactions like boronic acid homocoupling[2]. Use freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) prior to use[2].
-
Boc Group Instability: While the Boc group is generally stable to the basic conditions of a Suzuki coupling, prolonged heating with strong bases could potentially lead to some degradation[3][4]. If you suspect this, you can try milder bases like Na₂CO₃ or KF[3][5].
Q2: My Buchwald-Hartwig amination is failing. I see only starting material. Why?
A2: The Buchwald-Hartwig amination can be challenging. Here are some key points to consider:
-
Catalyst Inhibition by Iodide: Aryl iodides, like this compound, can sometimes be problematic substrates in Buchwald-Hartwig reactions. The iodide anion generated during the reaction can form stable, unreactive palladium iodide dimer complexes, which can inhibit the catalytic cycle[6][7][8]. Using bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of these dimers and improve reaction rates[9].
-
Ligand Choice: The choice of phosphine ligand is crucial and depends on the amine coupling partner. For sterically hindered amines or challenging substrates, specialized Buchwald ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and reductive elimination steps.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice. Ensure it is fresh and handled under an inert atmosphere as it is very hygroscopic.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. The reaction must be set up and run under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Q3: I am attempting a Sonogashira coupling, but the reaction is not proceeding. What should I check?
A3: For Sonogashira couplings, consider the following:
-
Copper Co-catalyst (if used): In the traditional Sonogashira reaction, a copper (I) salt (e.g., CuI) is used as a co-catalyst. The quality of the CuI is critical; it should be colorless or off-white. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective.
-
Copper-Free Conditions: Undesirable homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by oxygen in copper-catalyzed systems[10]. If you are observing significant alkyne dimerization, consider switching to a copper-free protocol. These often require specific ligands, such as bulky, electron-rich phosphines, to facilitate the reaction at milder temperatures[11][12][13].
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent. It must be anhydrous and distilled before use, as impurities can poison the catalyst[14].
-
Volatile Alkynes: If you are using a low-boiling alkyne (e.g., trimethylsilylacetylene, boiling point ~53°C), ensure your reaction setup (e.g., a sealed tube or an efficient condenser) prevents its evaporation, especially at elevated temperatures[14].
Issue 2: Formation of Side Products
Q4: In my Suzuki coupling, I'm observing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen[2]. To minimize this:
-
Thoroughly Degas: Ensure all solvents and reagents are rigorously degassed before adding the palladium catalyst[2].
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial as it bypasses the in-situ reduction step of a Pd(II) precatalyst, which can be a source of side reactions if inefficient[2].
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help push the desired cross-coupling reaction to completion.
Q5: My main byproduct is the de-iodinated starting material (tert-butyl phenylcarbamate). What is causing this hydrodehalogenation?
A5: Hydrodehalogenation (replacement of iodine with hydrogen) can occur through a side reaction involving β-hydride elimination from the palladium intermediate[9]. This can be influenced by:
-
Hydride Sources: The presence of a hydride source can promote this pathway. Potential sources include certain solvents (like alcohols) or bases[2]. Ensure you are using high-purity, anhydrous solvents.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different phosphine ligands may help to suppress this pathway.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this and other side reactions.
Q6: My Boc protecting group is being cleaved during the reaction. How can I avoid this?
A6: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions[4][15]. While most coupling reactions are run under basic or neutral conditions, in-situ generation of acidic species can occur.
-
Check Reagent Quality: Ensure your reagents are free from acidic impurities.
-
Avoid Protic Solvents: Under thermal stress, some protic solvents might facilitate Boc-group removal.
-
Buffer the Reaction: If unavoidable acidic conditions are suspected, the addition of a proton sponge or a non-nucleophilic base might help. However, for standard coupling reactions, this is unusual. More commonly, if cleavage is observed, it may happen during an acidic workup. Ensure your workup and purification steps (e.g., silica gel chromatography) are performed under neutral conditions.
Data Tables for Reaction Optimization
The following tables provide typical starting conditions for various coupling reactions. These should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ is a Pd(0) source; Pd(dppf)Cl₂ is a Pd(II) precatalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Choice of base can significantly impact yield; K₃PO₄ is often effective for challenging substrates[16]. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O (typically 4:1 to 10:1) | A combination of an organic solvent and water is common[5]. |
| Temperature | 80-110 °C | Temperature depends on the reactivity of the boronic acid and the solvent used. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | These are common Pd(0) and Pd(II) precatalysts. |
| Ligand | XPhos, RuPhos, BINAP (1.2-2.4x Pd concentration) | Ligand choice is critical and substrate-dependent[9][17]. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ (1.5-2.5 equiv.) | NaOtBu is a strong base suitable for many amines; carbonates are milder alternatives. |
| Solvent | Toluene, Dioxane, THF (anhydrous, degassed) | Solvent must be anhydrous and inert. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%) | Both are common and effective catalysts. |
| Co-catalyst | CuI (0.5-10 mol%) | For copper-catalyzed reactions. Ensure it is high purity. |
| Base | Et₃N, DIPEA (2-5 equiv. or as solvent) | Must be anhydrous. |
| Solvent | THF, DMF, or neat amine base | Solvent choice depends on substrate solubility and reaction temperature. |
| Temperature | Room Temp to 80 °C | Copper-free versions may require higher temperatures or specialized ligands[11]. |
| Reaction Time | 2-18 hours | Monitor by TLC or LC-MS. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a flame-dried Schlenk flask.
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Add the amine coupling partner (1.2 equiv.).
-
Seal the flask and heat the mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 1 mol%).
-
Add anhydrous, degassed solvent (e.g., THF) and anhydrous amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagrams
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: The catalytic cycles for the copper-catalyzed Sonogashira reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for tert-Butyl (3-iodophenyl)carbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (3-iodophenyl)carbamate. The focus is on optimizing catalyst loading for various cross-coupling reactions to ensure efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: As an aryl iodide, this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters.[1][2]
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[2][3][4]
-
Heck Coupling: For generating carbon-carbon bonds with alkenes.[2][5][6][7]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines.[2][8]
Q2: How does catalyst loading impact the yield and purity of my reaction?
A2: Catalyst loading is a critical parameter.
-
Too Low Loading: Insufficient catalyst can lead to incomplete conversion of the starting material and consequently, low yields.[9]
-
Too High Loading: While it might increase the reaction rate, excessive catalyst can promote the formation of side products.[9] It also increases the overall cost and the challenge of removing residual metal from your final product, a crucial consideration in pharmaceutical development.[9]
Q3: What are typical catalyst loading ranges for reactions with this compound?
A3: Optimal catalyst loading is specific to the reaction, but general starting ranges for experiments are provided below. Screening a range of loadings is always recommended.[9]
Q4: My palladium catalyst appears to decompose, forming a black precipitate. What causes this and how can I prevent it?
A4: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the active Pd(0) catalyst, rendering it inactive.[3] Common causes include the presence of oxygen or impurities in reagents or solvents.[3] To prevent this, ensure a strict inert atmosphere (argon or nitrogen) is maintained throughout the reaction and use high-purity, anhydrous reagents and solvents.[3]
Q5: What is the role of the ligand and how do I choose the right one?
A5: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates or to improve reaction efficiency, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands are often used.[3][4][10] These ligands can promote crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, and may allow for lower catalyst loadings.[4] A screening approach is often the most effective way to find the optimal ligand for a specific reaction.[11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | Ensure you are using a fresh, active palladium source. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ need to be reduced in situ to the active Pd(0) form.[3] Consider using a pre-catalyst for more reliable generation of the active species.[2] |
| Inappropriate Catalyst Loading | If the yield is low, incrementally increase the catalyst loading (e.g., from 1 mol% up to 5 mol%).[1] Conversely, if side products are observed, try decreasing the loading. |
| Poor Ligand Choice | The ligand is crucial for catalyst stability and activity.[3] Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which are often effective for aryl halides.[4][10] |
| Ineffective Base | The base is critical. For challenging couplings, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[10][11] Ensure the base is finely powdered and anhydrous.[10] |
| Unsuitable Solvent | The solvent must dissolve all reactants. For many cross-coupling reactions, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is used.[1] Ensure solvents are anhydrous and properly degassed to remove oxygen.[1][3] |
| Low Reaction Temperature | Many coupling reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish, consider incrementally increasing the temperature (e.g., to 80-100 °C).[10][11] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps & Solutions |
| Homocoupling of Starting Material (e.g., Glaser-Hay coupling in Sonogashira reactions) | This is a common side reaction, often promoted by the presence of oxygen, especially when using a copper co-catalyst.[3][4] | Ensure rigorously anaerobic (oxygen-free) conditions by thoroughly degassing solvents and maintaining an inert atmosphere.[2][3] Consider using copper-free Sonogashira conditions, as copper can sometimes inhibit the desired reaction.[4] |
| Debromination/Deiodination | The presence of protic impurities like water can lead to the reduction of the aryl iodide.[11] | Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried before use.[11] |
| Byproducts from High Catalyst Loading | Excessive catalyst can lead to undesired catalytic cycles and the formation of impurities.[9] | Optimize the reaction to use the lowest possible catalyst loading that still provides a good yield in a reasonable timeframe.[9] |
Data Summary Tables
Table 1: Typical Catalyst Loadings for Palladium-Catalyzed Reactions This table provides general starting points for optimization.
| Coupling Reaction | Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5[9] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5[9] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | 1 - 5[9] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5[9] |
Table 2: Example Conditions for Copper-Catalyzed Ullmann-type Amination Copper-catalyzed reactions offer a lower-cost alternative to palladium for C-N bond formation.
| Parameter | Condition |
| Copper Source | CuI (5 mol %)[12] |
| Ligand | Ethylene glycol (2.0 equiv.)[12] |
| Base | K₃PO₄[12] |
| Solvent | 2-Propanol[12] |
| Atmosphere | Can be performed under an air atmosphere[12] |
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading (Suzuki-Miyaura Example)
This protocol outlines a screening process to identify the optimal catalyst loading.
-
Preparation: To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[9]
-
Catalyst/Ligand Stock Solutions: In separate flasks, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1).
-
Catalyst Addition: Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).[9]
-
Reaction Setup: Seal the vials, and thoroughly degas them by purging with an inert gas (nitrogen or argon) for 5-10 minutes.[9]
-
Execution: Place the vials in a preheated heating block at the desired temperature (e.g., 90 °C).[9]
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS to determine the conversion rate for each catalyst loading.
-
Analysis: Upon completion, analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading that balances reaction efficiency with product purity and cost.
Visual Guides
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Containing tert-Butyl (3-iodophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (3-iodophenyl)carbamate in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block frequently used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Sonogashira Coupling: To synthesize aryl alkynes.
-
Buchwald-Hartwig Amination: To create diaryl amines or aryl alkyl amines.
Q2: What are the general considerations for the work-up of these reactions?
A2: A successful work-up procedure for reactions involving this compound typically involves several key steps:
-
Quenching the reaction: This is often done by adding water or a saturated aqueous solution of ammonium chloride.
-
Removal of the palladium catalyst: This is a critical step, as residual palladium can interfere with downstream applications. Common methods include filtration through Celite or treatment with a scavenger.
-
Extraction: The product is typically extracted from the aqueous phase into an organic solvent like ethyl acetate or dichloromethane.[1]
-
Washing: The organic layer is washed to remove residual reagents and byproducts.
-
Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified, most commonly by flash column chromatography or recrystallization.
Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable during the work-up?
A3: The Boc group is generally stable under basic and nucleophilic conditions, which are common in the work-up of many cross-coupling reactions.[2] However, it is sensitive to acidic conditions and can be cleaved.[2] Therefore, it is crucial to avoid strong acidic washes during the work-up if the Boc group needs to be retained. If acidic conditions are necessary, they should be mild and brief, or a different work-up strategy should be considered.
Troubleshooting Guides
Issue 1: Incomplete Removal of Palladium Catalyst
Symptom: The isolated product is contaminated with a black or dark-colored solid, or the NMR spectrum shows broad peaks.
Possible Cause: The palladium catalyst has not been effectively removed.
Solutions:
| Method | Description |
| Filtration through Celite | Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This is effective for removing heterogeneous palladium catalysts. |
| Scavengers | Treat the reaction mixture with a palladium scavenger, such as activated carbon, thiol-functionalized silica gel, or N-acetyl cysteine.[3] These bind to the palladium, which can then be removed by filtration. |
| Aqueous Washes | In some cases, washing with an aqueous solution of a chelating agent like sodium thiosulfate can help remove residual palladium.[3] |
Issue 2: Low Yield of Isolated Product
Symptom: The final yield of the purified product is significantly lower than expected.
Possible Causes:
-
Incomplete reaction.
-
Loss of product during the work-up and purification steps.
-
Decomposition of the product.
Solutions:
| Strategy | Description |
| Optimize Reaction Conditions | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before starting the work-up. |
| Minimize Transfers | Each transfer of the product from one flask to another can result in loss. Try to minimize these steps. |
| Choose Appropriate Solvents | Ensure the solvents used for extraction and chromatography are appropriate for your product's solubility to avoid leaving the product behind. This compound and its derivatives are generally soluble in common organic solvents like dichloromethane and acetonitrile.[1] |
| Avoid Harsh Conditions | If your product is sensitive, avoid high temperatures and strong acids or bases during the work-up. |
Issue 3: Difficulty in Purifying the Product
Symptom: The product is difficult to separate from starting materials or byproducts by column chromatography or recrystallization.
Possible Causes:
-
The product and impurities have very similar polarities.
-
The product is an oil and does not crystallize easily.
Solutions:
| Purification Method | Optimization Tips |
| Flash Column Chromatography | For amine-containing products, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve separation and peak shape by neutralizing acidic sites on the silica gel.[4] |
| Recrystallization | Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. |
| Acid-Base Extraction | If your product has a basic nitrogen atom (after Boc deprotection), you can use acid-base extraction to separate it from neutral impurities. |
Experimental Protocols
General Work-up Procedure for a Suzuki Coupling Reaction
-
Cool the reaction: After the reaction is complete, cool the mixture to room temperature.
-
Aqueous work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[1]
-
Wash the organic layer: Wash the combined organic layers sequentially with water and brine.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Amount/Value |
| This compound | 1.0 equiv |
| Arylboronic acid | 1.2 equiv |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | 0.05 equiv |
| Base (e.g., K₂CO₃) | 2.0 equiv |
| Solvent | Toluene/Water (4:1) |
| Temperature | 90 °C |
| Typical Yield | 70-95% |
General Work-up for a Sonogashira Coupling Reaction
-
Filter the reaction mixture: Filter the cooled reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate: Concentrate the filtrate under reduced pressure.
-
Aqueous work-up: Dilute the residue with water and extract with ethyl acetate.
-
Wash and dry: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Reagent/Parameter | Amount/Value |
| This compound | 1.0 equiv |
| Terminal alkyne | 1.2 equiv |
| Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.02 equiv |
| Copper(I) iodide (CuI) | 0.02 equiv |
| Base (e.g., Triethylamine) | 5.0 equiv |
| Solvent | Toluene |
| Temperature | 95 °C |
| Typical Yield | 50-75% |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision tree for troubleshooting palladium catalyst removal.
References
Technical Support Center: N-Alkylation of tert-Butyl (3-iodophenyl)carbamate
Welcome to the technical support center for the N-alkylation of tert-butyl (3-iodophenyl)carbamate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this challenging transformation.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: My N-alkylation reaction shows very little or no consumption of the starting carbamate. What are the potential causes and how can I improve the yield?
Answer: Low conversion in the N-alkylation of this compound can be attributed to several factors, primarily related to the reactivity of the nucleophile and the reaction conditions.
-
Insufficiently Strong Base: The acidity of the N-H bond in a Boc-protected aniline is significantly lower than that of an unprotected aniline. A strong base is required to generate the corresponding nitrogen anion for subsequent alkylation.
-
Solution: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Weaker bases like potassium carbonate (K2CO3) may be less effective for this substrate.
-
-
Poorly Reactive Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial.
-
Solution: Use alkylating agents with good leaving groups, such as iodides or bromides. Alkyl chlorides are generally less reactive and may require harsher conditions.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reagents.
-
Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which are known to effectively solvate the reagents and facilitate SN2 reactions.
-
-
Low Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier, especially with less reactive alkylating agents.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side reactions.
-
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer: The most common side reactions in the N-alkylation of this compound are Boc deprotection and C-alkylation.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and high temperatures.
-
Prevention:
-
Ensure all reagents and solvents are anhydrous and free of acidic impurities.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from solvent degradation.
-
Avoid excessive heating.
-
During workup, use a mild aqueous quench and avoid strong acids.
-
-
-
C-Alkylation: At elevated temperatures, alkylation can occur on the aromatic ring, although this is generally less common than N-alkylation.
-
Prevention:
-
Maintain the lowest effective reaction temperature.
-
Optimize the reaction time to avoid prolonged heating after the desired N-alkylation is complete.
-
-
-
Reaction with the Iodine Substituent: While less common under typical N-alkylation conditions, the iodine atom can potentially participate in side reactions, especially if transition metal catalysts are present as impurities.
-
Prevention:
-
Use high-purity reagents and solvents.
-
Avoid conditions that might promote cross-coupling reactions if not intended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective base for the N-alkylation of this compound?
A1: Sodium hydride (NaH) is one of the most frequently used and effective bases for the deprotonation of Boc-protected anilines, including this compound.[1] It forms the sodium salt of the carbamate, which is a potent nucleophile for the subsequent alkylation step. Potassium tert-butoxide (KOtBu) is also a viable and strong base for this transformation.
Q2: Which alkylating agents are most suitable for this reaction?
A2: Alkyl iodides are generally the most reactive alkylating agents, followed by alkyl bromides.[1] The choice may depend on the specific alkyl group to be introduced and the desired reaction rate. For less reactive substrates, using a more reactive alkylating agent can improve the yield and reaction time.
Q3: Can I use a weaker base like potassium carbonate (K2CO3)?
A3: While K2CO3 is a common base in many N-alkylation reactions, it may not be sufficiently strong to efficiently deprotonate the Boc-protected aniline. This can lead to low yields or require significantly harsher reaction conditions (e.g., very high temperatures), which in turn can promote side reactions. For this specific substrate, stronger bases like NaH or KOtBu are recommended.
Q4: How does the iodine substituent at the 3-position affect the reaction?
A4: The iodine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the nitrogen atom, potentially making the reaction slower compared to an unsubstituted analogue. However, this effect is generally modest. The primary challenges remain the steric hindrance from the Boc group and the acidity of the N-H bond. The iodine atom can serve as a useful handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) after the N-alkylation step.[2]
Q5: What are the recommended workup and purification procedures?
A5: A typical workup involves carefully quenching the reaction mixture with a saturated aqueous solution of ammonium chloride or water. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is commonly achieved by column chromatography on silica gel.
Data Presentation
Table 1: General Reaction Conditions for N-Alkylation of Boc-Protected Anilines
| Parameter | Recommended Conditions | Notes |
| Base | Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu) | Strong bases are required for efficient deprotonation. |
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents are preferred. |
| Alkylating Agent | Alkyl Iodide, Alkyl Bromide | Iodides are generally more reactive than bromides. |
| Temperature | 0 °C to Room Temperature (for deprotonation), Room Temperature to 60 °C (for alkylation) | Temperature may need to be optimized based on the reactivity of the alkylating agent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Low/No Conversion | Insufficiently strong base | Use NaH or KOtBu. |
| Poor leaving group on alkylating agent | Use an alkyl iodide or bromide. | |
| Low reaction temperature | Gradually increase the temperature. | |
| Boc Deprotection | Acidic impurities or conditions | Use anhydrous reagents/solvents; avoid acidic workup. |
| High reaction temperature | Maintain the lowest effective temperature. | |
| C-Alkylation | High reaction temperature | Optimize for the lowest effective temperature and time. |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide. Note: This is a representative protocol and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for challenges in the N-alkylation reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl (3-iodophenyl)carbamate
Welcome to the technical support center for experiments involving tert-Butyl (3-iodophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful and reproducible outcomes in cross-coupling reactions. Here, we move beyond generic protocols to provide in-depth, evidence-based answers to common challenges, ensuring you can troubleshoot effectively and optimize your synthetic strategies.
The Critical Role of the Solvent: More Than Just a Medium
In palladium-catalyzed cross-coupling reactions, the solvent is not a passive bystander. It is an active participant that profoundly influences every step of the catalytic cycle, from the oxidative addition to the reductive elimination.[1][2] The choice of solvent can dictate reaction rates, product yields, and even the chemoselectivity of a transformation.[3][4][5] For a substrate like this compound, with its electron-donating carbamate group and reactive iodo-substituent, understanding solvent effects is paramount to avoiding common pitfalls.
This guide will address frequently encountered issues in Suzuki, Heck, and Buchwald-Hartwig reactions, providing both diagnostic questions and actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, issues related to solubility, base activation, and catalyst stability often arise, many of which are directly linked to the solvent system.
FAQ 1: My Suzuki reaction is sluggish or has stalled completely. What are the likely solvent-related causes?
Answer: A stalled Suzuki reaction is a common issue often rooted in poor solubility of reactants or inefficient activation of the boronic acid.
-
Issue Diagnosis & Solutions:
-
Inadequate Solubility of Reactants: this compound, being a relatively nonpolar organic molecule, may have limited solubility in purely aqueous or highly polar solvents. Conversely, the inorganic bases (e.g., K₂CO₃, K₃PO₄) required for the reaction are insoluble in nonpolar organic solvents.[6] This creates a biphasic system where poor mass transfer between the organic and aqueous phases can drastically slow down the reaction.[6]
-
Solution: Employ a biphasic solvent system such as Toluene/H₂O or 1,4-Dioxane/H₂O.[6] Vigorous stirring is crucial to create an emulsion and maximize the interfacial area for reaction.[6] If the reaction is still slow, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate anion from the aqueous to the organic phase.[6]
-
-
Inefficient Base Activation: The base plays a critical role in activating the boronic acid for transmetalation. If the base is not sufficiently dissolved or activated, the catalytic cycle will be impeded.
-
Solution: The presence of water as a co-solvent is often essential for dissolving inorganic bases.[6] For sensitive substrates where water might promote side reactions, consider using a more soluble organic base like triethylamine (TEA) in a polar aprotic solvent, though inorganic bases are generally more common and effective.[6] Ensure the base is a fine powder to maximize its surface area.[6]
-
-
Solvent Coordination and Catalyst Deactivation: Highly coordinating solvents like DMF can sometimes stabilize the palladium catalyst to the point of reducing its reactivity.[7] While often used, their strong coordinating nature can hinder the necessary ligand exchange steps in the catalytic cycle.
-
Troubleshooting Guide: Heck Reaction
The Heck reaction, involving the coupling of an aryl halide with an alkene, is particularly sensitive to solvent polarity and coordinating ability.
FAQ 2: I'm observing low yields and significant formation of palladium black in my Heck reaction. How can I address this with solvent choice?
Answer: The formation of palladium black indicates catalyst decomposition, a common issue in Heck reactions that can often be mitigated by solvent selection.
-
Issue Diagnosis & Solutions:
-
Catalyst Agglomeration and Precipitation: In non-coordinating or insufficiently polar solvents, the active Pd(0) species can agglomerate and precipitate out of solution as palladium black, effectively killing the catalysis.[10]
-
Solution: A moderately coordinating, polar aprotic solvent like DMF or NMP is often a good choice for Heck reactions as it can stabilize the Pd(0) catalyst and prevent agglomeration.[2] However, be mindful that strongly coordinating solvents can also inhibit the reaction by competing with the alkene for coordination to the palladium center.[7] A solvent screen including acetonitrile (MeCN) and 1,4-dioxane could be beneficial.
-
-
Reaction Temperature and Solvent Boiling Point: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[2]
-
Solution: Ensure your chosen solvent has a sufficiently high boiling point for the desired reaction temperature. Toluene (b.p. 111 °C) and DMF (b.p. 153 °C) are common choices for higher temperature reactions.
-
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be an option, particularly if the alkene and base can act as a solvent for the aryl halide.[11] This can lead to very high effective concentrations of reactants.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of solvent is critical for managing the solubility of the base and preventing side reactions.
FAQ 3: My Buchwald-Hartwig amination is giving low yields and I suspect decomposition of my starting material. Could the solvent be the culprit?
Answer: Yes, the solvent plays a crucial role in the success of the Buchwald-Hartwig amination, and an inappropriate choice can lead to low yields and substrate decomposition. The tert-butyl carbamate (Boc) group on your substrate is particularly sensitive to certain conditions.
-
Issue Diagnosis & Solutions:
-
Base Solubility and Activity: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used. These bases have limited solubility in nonpolar solvents.[12]
-
Solution: Aprotic, nonpolar to moderately polar solvents like toluene, 1,4-dioxane, or THF are typically employed.[12][13][14] These solvents facilitate a heterogeneous reaction mixture where the limited solubility of the base can be advantageous, driving the reaction forward.[2] Vigorous stirring is essential.
-
-
Boc Group Stability: The Boc protecting group is known to be labile under acidic conditions.[15] While Buchwald-Hartwig reactions are run under basic conditions, certain solvent-base combinations or impurities could potentially lead to localized acidic microenvironments or facilitate deprotection through other pathways, especially at elevated temperatures.
-
Solution: Stick to anhydrous, aprotic solvents. Avoid protic solvents like alcohols, which can interfere with the strong base and potentially lead to side reactions. While polar aprotic solvents like DMF can be used, they may complicate the stability of the Boc group under prolonged heating.[16]
-
-
Solvent Purity: Impurities in the solvent, such as water or peroxides (especially in ethers like THF and dioxane), can deactivate the catalyst and interfere with the strong base.
-
Summary of Solvent Recommendations for this compound
| Reaction Type | Recommended Solvents | Key Considerations |
| Suzuki-Miyaura | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O | Biphasic system is often necessary to dissolve the inorganic base. Vigorous stirring is crucial. |
| Heck | DMF, NMP, Acetonitrile (MeCN), Toluene | Solvent must stabilize the Pd(0) catalyst. Higher boiling point solvents may be needed. |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are preferred to ensure base activity and protect the Boc group. |
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening for Suzuki-Miyaura Coupling
This protocol allows for the efficient screening of multiple solvents to identify the optimal conditions for your specific reaction.[6]
-
Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound, the boronic acid coupling partner, the palladium precatalyst, and the ligand in a volatile solvent like THF.
-
Vial Preparation: In an array of reaction vials, add the chosen inorganic base (e.g., K₃PO₄).
-
Solvent Addition: To each vial, add a different test solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).
-
Reaction Initiation: Add an equal aliquot of the stock solution to each vial. Seal the vials and place them in a heating block with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
Visualizations
Logical Workflow for Troubleshooting a Failed Cross-Coupling Reaction
Caption: Troubleshooting workflow for cross-coupling reactions.
Solvent Property Effects on Catalytic Cycle
Caption: Influence of solvent properties on the catalytic cycle.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate | 868694-44-4 | Benchchem [benchchem.com]
- 17. reddit.com [reddit.com]
monitoring the progress of tert-Butyl (3-iodophenyl)carbamate reactions by TLC/LCMS
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of tert-Butyl (3-iodophenyl)carbamate, a common intermediate in organic synthesis. The focus is on two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Frequently Asked Questions (FAQs)
TLC Monitoring
Q1: How do I set up a TLC to effectively monitor my reaction?
A1: To monitor your reaction, you will spot three lanes on a single TLC plate: your starting material (e.g., 3-iodoaniline), the reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other.[1][2] This setup helps to confirm the identity of the starting material spot in the reaction lane and clearly visualize the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Q2: What is a good starting solvent system for TLC analysis of this reaction?
A2: A common and effective starting solvent system for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[3][4] A good starting ratio to try is 4:1 hexanes:ethyl acetate. You can adjust the ratio to achieve optimal separation, aiming for an Rf value of approximately 0.3-0.5 for the starting material or product.[1][5]
Q3: How should I interpret the TLC plate as the reaction progresses?
A3: As the reaction proceeds, you should observe the spot corresponding to the starting material (3-iodoaniline, which is more polar) diminish in intensity. Simultaneously, a new, less polar spot corresponding to the product, this compound, will appear and intensify.[5] The product is less polar due to the bulky, nonpolar tert-butyl group, so it will travel further up the plate (higher Rf value).
TLC Troubleshooting
Q1: My spots are streaking or "tailing" on the TLC plate. What can I do?
A1: Streaking is often caused by the interaction of acidic or basic compounds with the slightly acidic silica gel.[6] Since the starting material is an amine (basic), it can streak. To fix this, add a small amount of a basic modifier, like triethylamine (0.1–2.0%), to your eluting solvent mixture.[7] Conversely, if you have acidic impurities, adding a small amount of acetic acid can help.[6][7] Streaking can also be caused by applying a sample that is too concentrated.[6][8]
Q2: My spots are not moving from the baseline (Rf ≈ 0). What does this mean?
A2: If your spots remain at the baseline, the eluting solvent (mobile phase) is not polar enough to move the compounds up the silica plate.[7] You need to increase the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this?
A3: This indicates that your eluting solvent is too polar.[7] The compounds are spending too much time in the mobile phase and not interacting with the stationary phase. To resolve this, decrease the polarity of your solvent system by increasing the proportion of the non-polar solvent (e.g., hexanes).
Q4: I can't see any spots on my TLC plate after running it. What's the problem?
A4: There are a few possibilities. First, your compound may not be UV-active. While the phenyl ring in the target compounds should be visible under a 254 nm UV lamp, you may need to use a chemical stain for visualization.[7] Iodine chambers or stains like potassium permanganate or p-anisaldehyde are common alternatives.[3] Second, your sample may be too dilute; try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[7] Finally, ensure the starting line on your plate was above the solvent level in the chamber to prevent the sample from dissolving into the solvent reservoir.[7]
LCMS Monitoring
Q1: How do I prepare a sample from my reaction mixture for LCMS analysis?
A1: Take a small aliquot (a few drops) from your reaction mixture. Dilute it significantly with a suitable solvent like methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL.[9] It is critical to filter the diluted sample through a 0.22 µm syringe filter before injection to prevent particulates from clogging the instrument.[9]
Q2: What are typical LCMS conditions for analyzing this compound?
A2: A standard reversed-phase setup is typically used. This involves a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% formic acid.[9] The formic acid helps to protonate the analytes, which improves peak shape and ionization efficiency in positive ion mode.[9][10]
Q3: What ions should I expect to see in the mass spectrum for my starting material and product?
A3: In positive electrospray ionization (ESI+) mode, you should look for the protonated molecular ions [M+H]⁺. You may also observe adducts with sodium [M+Na]⁺ or other salts present in the mobile phase. It is also common to see fragments, particularly the loss of the tert-butyl group or the entire Boc group from the product.
LCMS Troubleshooting
Q1: I have high backpressure in the LC system. What is the likely cause?
A1: High backpressure is usually caused by a blockage somewhere in the system.[11] The most common culprits are a plugged column inlet frit or a clogged in-line filter. This is often due to injecting unfiltered samples.[11] Systematically disconnecting components starting from the column and moving backward toward the pump can help identify the location of the blockage.[11]
Q2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A2: Peak tailing can result from secondary interactions between the analyte and the column's stationary phase, a contaminated column, or extra-column volume effects (e.g., using tubing with too large an inner diameter).[11] Ensure your mobile phase is appropriate; for basic compounds like amines, using a low pH mobile phase (e.g., with formic acid) can improve peak shape. If all peaks are tailing, check for poor connections or contamination at the head of the column.[11]
Q3: I see a lot of signal carryover from a previous injection. How can I prevent this?
A3: Carryover occurs when analyte from a previous injection is retained in the autosampler or column and elutes during a subsequent run.[12] To mitigate this, ensure your autosampler's needle wash is effective by using a strong solvent in the wash solution. You can also run blank injections (injecting only the mobile phase) between samples to wash the column.
Quantitative Data Summary
Table 1: Physicochemical Properties of Key Reaction Components
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Iodoaniline (Starting Material) | C₆H₆IN | 219.02 | |
| This compound (Product) | C₁₁H₁₄INO₂ | 319.14[13] |
Table 2: Expected Mass-to-Charge Ratios (m/z) in Positive Ion ESI-LCMS
| Compound | [M+H]⁺ | [M+Na]⁺ | Common Fragments |
| 3-Iodoaniline | 220.0 | 242.0 | - |
| This compound | 320.0 | 342.0 | 264.0 ([M-C₄H₈+H]⁺), 220.0 ([M-Boc+H]⁺) |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate) into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks on this line for your three lanes.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dip a capillary tube into a dilute solution of your starting material (3-iodoaniline) and briefly touch it to the first tick mark.
-
Lane 2 (Co-spot): Re-spot the starting material on the middle tick mark. Then, using a new capillary tube, take an aliquot of your reaction mixture and spot it directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using the capillary with the reaction mixture, spot the third tick mark.
-
-
Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Analyze: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry.
-
Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, use an appropriate chemical stain for visualization.
Protocol 2: General Procedure for Sample Preparation and Analysis by LCMS
-
Sample Acquisition: Using a micropipette, withdraw a small aliquot (~10 µL) from the reaction vessel.
-
Dilution: Dilute the aliquot in a clean vial with 1 mL of methanol or acetonitrile. This represents a ~100-fold dilution. Further dilution may be necessary to reach the optimal concentration range (1-10 µg/mL).
-
Filtration: Draw the diluted sample into a syringe and attach a 0.22 µm syringe filter. Filter the sample into an LCMS autosampler vial.
-
Analysis: Place the vial in the autosampler tray. Set up the LCMS method using a suitable gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 5-10 minutes) on a C18 column.[9]
-
Data Interpretation: Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the expected m/z values of the starting material and product (see Table 2) to determine their relative abundance.
Visual Workflow and Troubleshooting Guides
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. biotage.com [biotage.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. benchchem.com [benchchem.com]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 143390-49-2|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (3-iodophenyl)carbamate
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (3-iodophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectral features of the target compound and compares them with structurally related alternatives. The data herein is supported by detailed experimental protocols and visualizations to aid in the structural elucidation and characterization of these valuable synthetic intermediates.
Spectroscopic Analysis of this compound
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H NMR provide detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.
The structure of this compound is visualized below.
Caption: Chemical Structure of this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals for both the aromatic and aliphatic protons.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration |
| H-2 (Aromatic) | 7.83 | dd, J = 1.9, 1.8 | 1H |
| H-6 (Aromatic) | 7.36 | ddd, J = 7.9, 1.8, 1.0 | 1H |
| H-4 (Aromatic) | 7.28–7.24 | m | 1H |
| H-5 (Aromatic) | 6.99 | dd, J = 8.0, 7.9 | 1H |
| NH (Carbamate) | Not Reported | - | 1H |
| C(CH₃)₃ (tert-butyl) | 1.51 | s | 9H |
| Data sourced from supplementary information of a study on Redox-Relay Heck reactions.[1] |
¹³C NMR Spectral Data
The ¹³C NMR data for this compound was not available in the reviewed literature.
Comparative NMR Analysis
To understand the influence of the substituent on the phenyl ring, the NMR data of this compound is compared with its 2-iodo and 4-iodo isomers, as well as its 4-chloro and 4-bromo analogues.
¹H NMR Data Comparison of Halogenated Phenylcarbamates
The position and electronegativity of the halogen substituent significantly impact the chemical shifts of the aromatic protons.
| Compound | Solvent | Ar-H Signals (δ ppm) | tert-butyl (δ ppm) |
| This compound | CDCl₃ | 7.83 (dd), 7.36 (ddd), 7.26 (m), 6.99 (dd)[1] | 1.51 (s)[1] |
| tert-Butyl (2-iodophenyl)carbamate | CDCl₃ | 8.05 (d), 7.75 (dd), 7.31 (m), 6.77 (m)[2] | 1.54 (s)[2] |
| tert-Butyl (4-iodophenyl)carbamate | CDCl₃ | 7.56 (m, 2H), 7.14 (d, 2H)[2] | 1.51 (s)[2] |
| tert-Butyl (4-bromophenyl)carbamate | CDCl₃ | 7.39 (d, 2H), 7.25 (d, 2H) | 1.51 (s) |
| tert-Butyl (4-chlorophenyl)carbamate | CDCl₃ | 7.33 (d, 2H), 7.25 (d, 2H)[3] | 1.53 (s)[3] |
¹³C NMR Data Comparison of Halogenated Phenylcarbamates
The electronic effects of the halogens are also evident in the ¹³C NMR spectra. The carbon atom directly attached to the iodine atom (ipso-carbon) typically shows a signal at a lower chemical shift compared to those attached to bromine or chlorine due to the heavy atom effect.
| Compound | Solvent | C=O | C(CH₃)₃ | C-(CH₃)₃ | Aromatic Carbons (δ ppm) |
| This compound | CDCl₃ | N/A | N/A | N/A | Data Not Available |
| tert-Butyl (2-iodophenyl)carbamate | CDCl₃ | 152.7 | 81.2 | 28.5 | 138.9, 129.3, 124.8, 120.3, 88.9 (C-I)[2] |
| tert-Butyl (4-iodophenyl)carbamate | CDCl₃ | 152.6 | 81.0 | 28.4 | 138.3, 137.9, 120.5, 85.8 (C-I)[2] |
| tert-Butyl (4-bromophenyl)carbamate | CDCl₃ | 152.5 | 80.9 | 28.3 | 137.5, 131.9, 120.0, 115.4 (C-Br) |
| tert-Butyl (4-chlorophenyl)carbamate | CDCl₃ | N/A | 80.9 | 28.3 | 137.0, 128.9, 128.0, 119.8 (C-Cl)[3] |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized sample preparation and instrument operation.
General Workflow for NMR Analysis
The logical flow from sample preparation to data analysis is a critical aspect of obtaining high-quality spectroscopic data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Protocol for Sample Preparation and Data Acquisition
-
Sample Weighing : Accurately weigh 5-25 mg of the analyte for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution : Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Vortex briefly to ensure complete dissolution.
-
Filtration and Transfer : Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Transfer the sample solution through this filter into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Instrument Setup : Insert the NMR tube into the spectrometer.
-
Locking and Shimming : The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity, resulting in sharp, well-resolved spectral lines.
-
Data Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the ¹H and ¹³C NMR spectra.
-
Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline-corrected.
-
Calibration : The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.
-
Analysis : The calibrated spectrum is analyzed to determine chemical shifts, multiplicities, coupling constants, and integrations, leading to the final structural assignment.
References
A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl (3-iodophenyl)carbamate
This guide provides a detailed comparison of the mass spectrometric behavior of tert-Butyl (3-iodophenyl)carbamate with its non-iodinated analog, tert-butyl phenylcarbamate. The inclusion of experimental data, protocols, and fragmentation pathway diagrams is intended to assist researchers, scientists, and drug development professionals in the analysis and characterization of this and similar compounds.
Introduction
This compound is a chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and materials science research. Mass spectrometry is a critical analytical technique for confirming its identity, purity, and structure. This guide outlines the expected mass spectral characteristics of this compound and compares them with tert-butyl phenylcarbamate to highlight the influence of the iodine substituent on the fragmentation pattern.
Comparative Mass Spectrometry Data
The following table summarizes the expected and experimental mass-to-charge ratios (m/z) for the key ions of this compound and a comparable non-iodinated analog, tert-butyl phenylcarbamate. The data for tert-butyl phenylcarbamate is based on publicly available spectral data, while the data for this compound is predicted based on known fragmentation patterns of carbamates.
| Ion Description | This compound (Predicted m/z) | tert-butyl phenylcarbamate (Experimental m/z) |
| Molecular Ion [M] | 319.01 | 193.11 |
| [M-C4H8] | 262.96 | 137.06 |
| [M-C4H9] | 261.95 | 136.05 |
| [M-C4H8O2] | 218.96 | 93.06 |
| [C4H9] | 57.07 | 57.07 |
| [I-C6H4-NH2] | 218.96 | N/A |
| [C6H5-NH2] | N/A | 93.06 |
Experimental Protocols
A detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation data (MS/MS)
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS analysis.
Fragmentation Pathway of this compound
A Comparative Analysis of the Reactivity of tert-Butyl (3-iodophenyl)carbamate and Other Iodoanilines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, iodoanilines serve as pivotal building blocks for the construction of complex molecular architectures. Their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the versatile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of the reactivity of tert-Butyl (3-iodophenyl)carbamate against its parent iodoaniline isomers: 2-iodoaniline, 3-iodoaniline, and 4-iodoaniline.
The primary determinant of reactivity in these cross-coupling reactions is the strength of the carbon-iodine (C-I) bond. The weaker the C-I bond, the more readily the aryl iodide undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. While all iodoanilines are generally more reactive than their bromo- or chloro- counterparts, the electronic and steric environment around the C-I bond, influenced by the position of the amino group and any protecting groups, can lead to notable differences in reactivity.[1]
Comparative Reactivity Data
To provide a clear comparison, the following tables summarize available data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the differing reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Aryl Iodide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 78 |
| 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 |
| 4-Iodoaniline | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | MW | 0.75 | 92 |
Data compiled from multiple sources. Conditions are not identical and are for illustrative comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine.
| Aryl Iodide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Data Not Available |
| 2-Iodoaniline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 95 |
| 3-Iodoaniline | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | H₂O | 50 | 5 | 92 |
| 4-Iodoaniline | Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | 98 |
Data compiled from multiple sources. Conditions are not identical and are for illustrative comparison.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Aryl Iodide | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | Data Not Available |
| 2-Iodoaniline | Phenylacetylene | Pd(OAc)₂ | CuI | [DBU]Ac | Toluene | 120 | 1.5 | 85 |
| 3-Iodoaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50-80 | - | High |
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TMG | HEP | 30 | 0.5 | 97 |
Data compiled from multiple sources. Conditions are not identical and are for illustrative comparison.
Analysis of Reactivity
The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen of 3-iodoaniline in this compound can influence its reactivity in several ways. Electronically, the carbamate group is electron-withdrawing, which can increase the reactivity of the aryl iodide towards oxidative addition. However, the bulky tert-butyl group can introduce steric hindrance, potentially slowing down the reaction rate compared to the unprotected iodoanilines, especially for ortho-substituted substrates.
From the available data, it appears that the unprotected iodoanilines generally exhibit high reactivity, often providing excellent yields in relatively short reaction times. The reactivity difference between the isomers (2-, 3-, and 4-iodoaniline) is often subtle and highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(dppf)Cl₂ to the mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 4-Iodoaniline
Materials:
-
4-Iodoaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) (0.01 equiv)
-
2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl (t-BuXPhos) (0.04 equiv)
-
Lithium tert-butoxide (t-BuOLi) (1.2 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, charge a reaction tube with 4-iodoaniline, [Pd(allyl)Cl]₂, and t-BuXPhos.
-
Add 1,4-dioxane, followed by morpholine and a solution of t-BuOLi in 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling of 3-Iodoaniline
Materials:
-
3-Iodoaniline (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Slowly add trimethylsilylacetylene via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Upon completion, cool to room temperature, filter through a pad of celite, and rinse with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
Both this compound and the isomeric iodoanilines are highly reactive substrates in palladium-catalyzed cross-coupling reactions. The choice of substrate will ultimately depend on the specific synthetic strategy and the desired final product. The Boc-protected carbamate offers the advantage of a masked amino group, which can be beneficial in multi-step syntheses to prevent unwanted side reactions. However, the unprotected iodoanilines may offer slightly higher reactivity in some cases due to reduced steric hindrance. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions when selecting an iodoaniline building block for their synthetic endeavors. Further optimization of reaction conditions for each specific substrate and coupling partner combination is always recommended to achieve the highest possible yields and efficiency.
References
A Comparative Guide to Purity Validation of tert-Butyl (3-iodophenyl)carbamate by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals, ensuring the purity of synthetic intermediates like tert-Butyl (3-iodophenyl)carbamate is paramount for the integrity of subsequent research and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical technique.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its purity directly impacts the yield and impurity profile of subsequent reaction steps. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential process-related or degradation impurities. While HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like carbamates, GC-MS and qNMR offer alternative and complementary approaches.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the desired level of structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of nuclei, using a certified internal standard. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity assessment and quantification of known and unknown impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for carbamates to improve volatility and thermal stability. Excellent for identifying volatile impurities and residual solvents. | Applicable to any soluble compound with unique NMR signals. Provides absolute purity without the need for a specific reference standard of the analyte. Also provides structural confirmation. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; may require derivatization. | Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. |
| Sensitivity | High (typically low µg/mL to ng/mL levels). | Very high (pg to fg levels), especially with selected ion monitoring (SIM). | Moderate (typically requires mg of sample). |
| Data Output | Chromatogram with retention times and peak areas. | Total ion chromatogram, mass spectra of individual components. | NMR spectrum with chemical shifts and signal integrals. |
| Strengths | Robust, versatile, and widely available. Capable of high throughput. | High resolving power and definitive identification of volatile compounds through mass spectral libraries. | Provides a primary ratio measurement of purity, highly accurate and precise, and gives structural information. |
| Limitations | Requires a reference standard for quantification of the main component and impurities. May not be suitable for highly volatile impurities. | Not ideal for non-volatile or thermally labile compounds without derivatization, which adds complexity. | Lower throughput, requires a high-field NMR spectrometer, and may be less sensitive for trace impurities compared to chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed reversed-phase HPLC method is designed for the routine purity assessment of this compound and the separation of potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities:
Based on the common synthesis route from 3-iodoaniline and di-tert-butyl dicarbonate, potential impurities that this method can separate include:
-
3-Iodoaniline (Starting Material): More polar, will elute earlier.
-
Di-tert-butyl dicarbonate (Reagent): Can be observed, though it is also prone to degradation.
-
tert-Butanol (Byproduct): Volatile, may not be well-retained.
-
Bis(tert-butyl) carbonate (Byproduct)
-
Di(3-iodophenyl)urea (Side Product): Less polar, will elute later.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound. Due to the thermal lability of carbamates, a derivatization step or a gentle injection technique is often necessary[1][2].
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C (with a split/splitless inlet).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane. For analysis of the main component, derivatization (e.g., methylation) might be required to prevent thermal degradation in the injector[1].
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of this compound[3][4][5][6].
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experimental Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for the signals used for quantification.
-
-
Sample Preparation: Accurately weigh (to 0.01 mg) a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and weights of both the analyte and the standard.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics of the three analytical techniques for the purity validation of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Limit of Detection (LOD) | ~0.01% (area percent) | <0.01% (for volatile impurities) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% (area percent) | ~0.03% (for volatile impurities) | ~0.3% |
| Precision (RSD%) | < 2% | < 5% (with internal standard) | < 1% |
| Accuracy (% Recovery) | 98-102% (with reference standard) | 95-105% (with internal standard) | 99-101% (absolute method) |
| Analysis Time per Sample | ~30 minutes | ~30-40 minutes | ~15-20 minutes per sample (after setup) |
Mandatory Visualization
Caption: Workflow for the purity validation of this compound.
Caption: HPLC analytical pathway for purity determination.
Conclusion
The selection of the most appropriate analytical technique for the purity validation of this compound should be based on the specific requirements of the analysis.
-
HPLC is a robust and versatile method for routine quality control, offering excellent separation of the main component from its non-volatile impurities.
-
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, including residual solvents, which may not be detected by HPLC.
-
qNMR serves as a primary method for determining absolute purity without the need for a specific reference standard of the analyte, providing highly accurate and precise results along with structural confirmation.
For comprehensive purity assessment, a combination of these techniques is often recommended. For example, HPLC can be used for routine purity checks, while GC-MS can be employed to investigate volatile impurities, and qNMR can be utilized to certify the purity of a reference standard or for definitive purity assignment. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and more reliable scientific outcomes.
References
- 1. scispec.co.th [scispec.co.th]
- 2. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. emerypharma.com [emerypharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
Comparative Biological Activity of Phenylcarbamate Derivatives: A Guide for Researchers
An Objective Analysis of Bioactive Compounds Structurally Related to Derivatives of tert-Butyl (3-iodophenyl)carbamate
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a cornerstone of discovering new therapeutic agents. This compound presents an intriguing starting point for chemical synthesis due to its combination of a reactive iodophenyl group and a protected amine, allowing for diverse structural modifications. While direct comparative studies on a series of derivatives synthesized from this specific precursor are not extensively documented in publicly available literature, this guide provides a comparative overview of the biological activities of structurally analogous phenylcarbamate and carbamate derivatives. The data herein, gathered from various studies, can serve as a valuable reference for predicting the potential bioactivities and for designing future research involving derivatives of this compound.
Synthesis of Bioactive Carbamate Derivatives: A General Workflow
The synthesis of biologically active molecules from precursors like this compound typically involves a series of chemical transformations to introduce new functional groups and build molecular complexity. The presence of the iodine atom on the phenyl ring offers a versatile handle for various coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. The tert-butoxycarbonyl (Boc) protecting group on the carbamate nitrogen can be readily removed under acidic conditions to allow for further derivatization at the amine functionality.
A general workflow for the synthesis of derivatives from a substituted phenylcarbamate is outlined below. This process highlights the key stages from the starting material to the final biologically active compounds, followed by purification and characterization.
Anticancer Activity of Phenylurenyl Chalcone Derivatives
While specific data for this compound derivatives is limited, studies on other phenyl-containing carbamate structures, such as phenylurenyl chalcones, have shown promising anticancer activities. The following table summarizes the cytotoxic activity of several such derivatives against the human liver cancer cell line Huh-7.
| Compound ID | Structure/Substituent | IC50 (µM) on Huh-7 Cells |
| 14 | (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)-N'-phenylurea | 6.42 |
| 16 | (E)-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)-N'-phenylurea | 5.64 |
| 19 | (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)-N'-phenylurea | 6.95 |
| 34 | (E)-N-(4-(3-(thiophen-2-yl)acryloyl)phenyl)-N'-phenylurea | 6.87 |
| Sorafenib | Reference Drug | 4.29 |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., Huh-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Activity of Carbamate Derivatives
Derivatives of carbamates have also been investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for a series of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs against various microbial strains.[1]
| Compound ID | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| S. aureus | E. faecalis | E. coli | |
| 4k | 6.25 | 12.5 | 25 |
| 5f | 6.25 | 12.5 | 50 |
| Ciprofloxacin | 6.25 | 6.25 | 12.5 |
| Fluconazole | N/A | N/A | N/A |
Experimental Protocol: Microdilution Broth Susceptibility Assay
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the microdilution broth susceptibility assay as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of 10⁵ CFU/mL in the appropriate broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
The biological activity of small molecules is often mediated through their interaction with specific cellular signaling pathways. While the exact mechanisms for derivatives of this compound are yet to be elucidated, based on the observed anticancer and anti-inflammatory activities of analogous compounds, it is plausible that they could modulate pathways involved in cell proliferation, apoptosis, and inflammation. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the immune response and cell survival.
References
comparative study of different catalysts for tert-Butyl (3-iodophenyl)carbamate coupling
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the versatile coupling reactions of tert-butyl (3-iodophenyl)carbamate, a key building block in the synthesis of complex molecules and pharmaceutical intermediates.
This guide provides an objective analysis of various catalytic systems for several key cross-coupling reactions involving this compound. The performance of palladium, copper, and nickel-based catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings is compared, with a focus on reaction efficiency, substrate scope, and reaction conditions. The information presented herein is intended to assist researchers in selecting the optimal catalyst and conditions for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalysts in the coupling reactions of this compound and analogous aryl iodides. The data has been compiled from various literature sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. Palladium and nickel catalysts are highly effective for this transformation.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 | [1] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| PdCl₂(dppf) | Phenylboronic acid | Cs₂CO₃ | DMF | 110 | 6 | ~95 | [1] |
| NiCl₂(PCy₃)₂ | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 24 | High | [2] |
| NiCl₂(PCy₃)₂ (Microwave) | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 180 | 0.17 | ~87 | [3] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine. Palladium-based catalysts with bulky phosphine ligands are commonly employed.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Aniline | NaOt-Bu | Toluene | 100 | 16 | High | [2] |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | Diphenylamine | NaOt-Bu | Toluene | Reflux | 16 | 65 | [4] |
| γ-Fe₂O₃@MBD/Pd-Co | Aniline | t-BuONa | Water | 50 | 5 | 92 | [5] |
Table 3: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a combination of palladium and copper catalysts, although copper-free systems have been developed.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | [TBP][4EtOV] | 55 | 3 | High | [6] |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | Phenylacetylene | TMP | DMSO | rt | 2 | High | [7] |
| PdCl₂(PPh₃)₂ (Carbonylative) | Phenylacetylene | Et₃N | PEG-2000/H₂O | 25 | - | High | [8] |
Table 4: Heck Coupling
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Styrene | Cs₂CO₃ | Dioxane | 100-120 | - | High | [9] |
| Pd(OAc)₂ / TolPhos | Styrene | Et₃N | DMF/Et₃N | 110 | - | ~45 | [10] |
| PdCl₂ / TDTAT | Styrene | K₂CO₃ | Water | 100 | 6 | 96 | [11] |
Table 5: Ullmann Condensation
The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst, often requiring high temperatures.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / cis-1,2-cyclohexanediol | Thiophenol | K₂CO₃ | DMF | 110 | - | High | [4] |
| Cu₂O / L-proline | Thiophenol | Cs₂CO₃ | DMSO | 80 | - | High | [4] |
| CuO Nanoparticles | Phenol | KOH | DMAc | rt | - | High | [12] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Experimental Workflow
The following diagram illustrates a typical workflow for a transition metal-catalyzed cross-coupling reaction.
Caption: General workflow for a transition metal-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling (Palladium-Catalyzed)
Procedure: To a reaction vessel charged with this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a 4:1 mixture of toluene and water (10 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added, and the reaction is heated to 90°C with vigorous stirring for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Buchwald-Hartwig Amination (Palladium-Catalyzed)
Procedure: In a glovebox, a vial is charged with [Pd(allyl)Cl]₂ (0.01 mmol), t-BuXPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol). Toluene (2 mL) is added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol). The vial is sealed and heated to 100°C for 16 hours. After cooling, the reaction mixture is diluted with dichloromethane, filtered through celite, and concentrated. The residue is purified by flash chromatography.[2]
Sonogashira Coupling (Copper-Free, Palladium-Catalyzed)
Procedure: To a solution of this compound (0.5 mmol) and the terminal alkyne (0.8 mmol) in DMSO (2.5 mL) is added 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol). The solution is degassed with argon. [DTBNpP]Pd(crotyl)Cl (2.5 mol%) is then added, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is then diluted with ethyl acetate and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[7]
Heck Coupling (Palladium-Catalyzed)
Procedure: A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), cesium carbonate (1.1 mmol), and dioxane (5 mL) is degassed with argon. Tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) and tri-tert-butylphosphine (6 mol%) are added. The reaction is heated to 100-120°C until the starting material is consumed (monitored by TLC). The mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.[9]
Ullmann Condensation (Copper-Catalyzed)
Procedure: A mixture of this compound (1.0 mmol), the nucleophile (e.g., phenol, 1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is heated to 110-130°C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycles of these coupling reactions share common fundamental steps, including oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The choice of catalyst, ligand, and base significantly influences the efficiency of each step.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an appropriate catalyst for the coupling of this compound is contingent upon the desired transformation, the nature of the coupling partner, and the required reaction conditions. Palladium catalysts, particularly those with bulky phosphine ligands, offer high efficiency and broad applicability across a range of coupling reactions. Nickel catalysts are emerging as a cost-effective and highly reactive alternative, especially for Suzuki-Miyaura couplings, and can be particularly effective with microwave heating to reduce reaction times.[3] Copper-catalyzed Ullmann reactions, while often requiring harsher conditions, remain a valuable tool for the formation of C-O, C-N, and C-S bonds. This guide provides a foundational dataset to aid researchers in navigating the diverse landscape of catalytic cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Structural Landscape of Aryl Carbamates: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides a comparative analysis of the structural features of tert-Butyl (3-iodophenyl)carbamate, a compound of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available X-ray crystal structure for this specific molecule, this guide leverages crystallographic data from closely related analogs to infer and compare its expected structural characteristics.
This guide presents a detailed comparison with two key alternative compounds for which X-ray crystallographic data is available: tert-Butyl N-Benzoyl-N-phenylcarbamate and tert-butyl 3,6-diiodocarbazole-9-carboxylate. These analogs provide valuable insights into the geometry of the tert-butyl carbamate group and the influence of iodine substitution on the phenyl ring.
Comparative Analysis of Structural Data
The following tables summarize key bond lengths and angles from the crystal structures of the comparator compounds. This data serves as a benchmark for predicting the geometry of this compound.
Table 1: Comparison of Carbamate Group Bond Lengths (Å)
| Bond | tert-Butyl N-Benzoyl-N-phenylcarbamate | tert-butyl 3,6-diiodocarbazole-9-carboxylate[1][2] | Expected for this compound |
| C=O | 1.192 (3) | 1.201 (6) | ~1.20 |
| C-N | 1.395 (4) | 1.404 (6) | ~1.40 |
| C-O | 1.327 (4) | 1.330 (5) | ~1.33 |
| N-C(phenyl) | 1.447 (6) | - | ~1.45 |
Table 2: Comparison of Carbamate Group Bond Angles (°)
| Angle | tert-Butyl N-Benzoyl-N-phenylcarbamate | tert-butyl 3,6-diiodocarbazole-9-carboxylate[1][2] | Expected for this compound |
| O=C-N | 120.2 (4) | - | ~120 |
| O=C-O | - | - | ~125 |
| N-C-O | 108.4 (4) | 110.3 (4) | ~109-110 |
| C-N-C(phenyl) | 120.8 (4) | - | ~121 |
Table 3: Carbon-Iodine Bond Characteristics
| Parameter | tert-butyl 3,6-diiodocarbazole-9-carboxylate[1][2] | Expected for this compound |
| C-I Bond Length (Å) | 2.092 (4) & 2.104 (4) | ~2.10 |
Experimental Protocols
A reliable method for the synthesis of tert-butyl aryl carbamates involves the palladium-catalyzed amidation of aryl bromides. This protocol can be adapted for the synthesis of this compound from 3-iodoaniline.
General Procedure for Palladium-Catalyzed N-Arylation of tert-Butyl Carbamate: [3]
-
Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃·CHCl₃ (palladium source), tert-butyl X-Phos (ligand), and sodium tert-butoxide (base).
-
Addition of Reactants: tert-Butyl carbamate and the corresponding aryl bromide (in this case, 1-bromo-3-iodobenzene would be the analogous starting material) are added, followed by the solvent (e.g., toluene).
-
Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Visualizing Synthesis and Structural Comparison
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical relationship for the structural comparison.
Caption: Synthetic workflow for this compound.
Caption: Logical diagram for the comparative structural analysis.
References
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of tert-Butyl (3-iodophenyl)carbamate
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision point that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, halogenated aromatic compounds play a pivotal role, particularly as precursors in powerful cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing tert-Butyl (3-iodophenyl)carbamate in synthesis, with a direct comparison to its alternatives, supported by experimental data and detailed protocols.
At the heart of this analysis lies the inherent trade-off between reactivity and cost. The carbon-iodine bond in this compound is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds in its analogues. This translates to higher reactivity in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, often leading to milder reaction conditions, shorter reaction times, and higher yields. However, this enhanced reactivity typically comes at a higher procurement cost.
Performance in Key Cross-Coupling Reactions
The utility of this compound is most evident in its application in cornerstone C-C and C-N bond-forming reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex organic molecules, including a wide array of pharmaceuticals.
Comparative Data Summary
The following tables provide a comparative overview of the cost and performance of this compound and its common alternatives. Yields are indicative and can vary based on specific reaction conditions and substrates.
Table 1: Cost Comparison of Aryl Halide Precursors
| Compound | Molecular Weight ( g/mol ) | Typical Price (USD/g) | Supplier/Source |
| This compound | 319.14 | ~ $7.88 (for 25g) | CymitQuimica[1], Fisher Scientific[2] |
| tert-Butyl (3-bromophenyl)carbamate | 272.14 | ~ $1.84 (for 25g) | CymitQuimica |
| 3-Iodoaniline | 219.03 | ~ $1.84 (for 25g) | AK Scientific |
Table 2: Performance Comparison in Cross-Coupling Reactions (Representative Yields)
| Reaction | Substrate | Typical Yield (%) | Key Advantages of Iodide |
| Suzuki-Miyaura | tert-Butyl (aryl)carbamate | Aryl Iodide: >90% Aryl Bromide: 70-90% | Higher yields, milder conditions, shorter reaction times.[3] |
| Buchwald-Hartwig | (Un)protected Aryl Halide | Aryl Iodide: 80-95% Aryl Bromide: 70-90% | Broader substrate scope, lower catalyst loading, faster reactions.[4] |
| Sonogashira | N-Boc-iodoaniline | Aryl Iodide: >90% Aryl Bromide: 60-85% | Often proceeds at room temperature, higher tolerance for functional groups.[5] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below to allow for reproducibility and informed decision-making.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted for a generic Suzuki-Miyaura reaction and can be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This general protocol is suitable for the coupling of aryl halides with a range of amines.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu in a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling Protocol
This protocol describes a typical copper-cocatalyzed Sonogashira coupling.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask containing the aryl halide, add THF and triethylamine.
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI under a positive pressure of the inert gas.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of Synthetic and Biological Pathways
The derivatives of this compound, particularly the resulting diarylamines from Buchwald-Hartwig amination, are prevalent scaffolds in kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target key signaling pathways that regulate cell proliferation and survival.
Many kinase inhibitors containing a diarylamine core, which can be synthesized from this compound, target critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Bcr-Abl pathways.[6][7][8]
Conclusion: A Strategic Choice
The decision to employ this compound in a synthetic route is a strategic one that hinges on a careful evaluation of cost, desired reaction efficiency, and project timelines.
Choose this compound when:
-
High yields and mild reaction conditions are paramount: The higher reactivity of the C-I bond often translates to cleaner reactions and better outcomes, especially with challenging substrates.[3]
-
Rapid library synthesis is required: In drug discovery, the ability to quickly generate a diverse set of analogues often outweighs the higher initial cost of the starting material.
-
Substrate sensitivity is a concern: Milder conditions enabled by the iodo-precursor can be crucial for preserving sensitive functional groups within the molecule.
Consider alternatives such as tert-Butyl (3-bromophenyl)carbamate or unprotected anilines when:
-
Cost is the primary driver: For large-scale synthesis, the lower cost of bromo- or chloro-analogues can lead to significant savings.
-
Established and robust protocols are available for less reactive halides: If a well-optimized procedure exists for a less reactive precursor that provides acceptable yields, it may be the more economical choice.
-
The downstream chemistry involves protection/deprotection steps anyway: If the Boc protecting group is not essential for the cross-coupling step and an aniline is the desired product, starting with the less expensive 3-iodoaniline might be more efficient.
Ultimately, this compound represents a powerful and versatile tool in the synthetic chemist's toolbox. Its higher cost is often justified by its superior performance in critical bond-forming reactions, making it an invaluable asset in the rapid and efficient synthesis of complex molecules for research and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 25GR this compound, Quantity: 25 g | Fisher Scientific [fishersci.es]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl (3-iodophenyl)carbamate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl (3-iodophenyl)carbamate, a halogenated aromatic carbamate.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on information for structurally similar compounds and general best practices for the disposal of halogenated organic compounds and carbamates. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In cases of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is recommended.
-
-
Engineering Controls: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] An eyewash station and safety shower should be readily accessible.
Hazard and Disposal Information Summary
The following table summarizes key hazard information and disposal recommendations for this compound, based on data for analogous compounds.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Disposal Route | Approved hazardous waste disposal plant; licensed chemical destruction plant. | [1][3] |
| Recommended Disposal Method | Controlled incineration with flue gas scrubbing. | [3] |
| Waste Classification | Halogenated Organic Waste | N/A |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, designated hazardous waste container for halogenated organic solvents.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Segregation: It is critical to not mix this waste with non-halogenated organic waste streams or other incompatible chemicals.[5]
2. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, including weighing papers, gloves, and other disposable labware, must be treated as hazardous waste.[5]
-
These contaminated materials should be placed in the same designated hazardous waste container as the chemical itself.[5]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb the spilled material with an inert absorbent, such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal.[1]
-
Do not allow the spilled material to enter drains or waterways.[1][3]
4. Final Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.
-
Ensure all institutional and local regulations for hazardous waste disposal are strictly followed.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (3-iodophenyl)carbamate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to a secure and productive research environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of tert-Butyl (3-iodophenyl)carbamate, ensuring you can focus on your critical work with confidence.
Essential Safety Information
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
The following personal protective equipment is required to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes. Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.[3][4] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves must be inspected prior to use, and hands should be washed and dried thoroughly after handling.[3][5] |
| Body Protection | A lab coat or long-sleeved protective clothing. | To minimize skin exposure.[3][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[3] |
Hazard Identification and First Aid
| Hazard | First Aid Measures |
| Skin Contact | May cause skin irritation.[1][2] |
| Eye Contact | May cause serious eye irritation.[1][2] |
| Inhalation | May cause respiratory irritation.[1][2] |
| Ingestion | May be harmful if swallowed. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Safe Handling Protocol
-
Preparation : Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound : Avoid contact with skin, eyes, and clothing.[1] Minimize dust generation and accumulation.[3] Do not breathe in the dust or vapors.[1]
-
After Handling : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Solid Waste : Collect unused or waste solid material in a suitable, labeled, and closed container for disposal.[5]
-
Contaminated Materials : Any items that have come into contact with the chemical, such as gloves and weighing paper, should be treated as hazardous waste and disposed of accordingly.
-
Disposal Route : All waste containing this compound must be disposed of through an approved waste disposal plant.[1][2] Do not let the product enter drains, other waterways, or the soil.[1] As an iodinated organic compound, it may require special consideration for disposal in accordance with local, state, and federal regulations.[6] Some facilities may offer recycling programs for iodine-containing waste.[7][8]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
